Taraxasteryl acetate
Description
Properties
IUPAC Name |
(4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUTIOWNUGQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80982799 | |
| Record name | Urs-20(30)-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80982799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6426-43-3 | |
| Record name | TARAXASTEROL, ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urs-20(30)-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80982799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Anti-inflammatory Profile of Taraxasteryl Acetate: A Technical Guide for Drug Discovery and Development
This in-depth technical guide provides a comprehensive overview of the biological activity of Taraxasteryl acetate in inflammation, designed for researchers, scientists, and drug development professionals. This document delves into the molecular mechanisms, experimental validation, and quantitative efficacy of this promising natural compound.
Part 1: Introduction to this compound and Inflammation
Overview of this compound: A Promising Anti-inflammatory Triterpenoid
This compound is a pentacyclic triterpene, a class of natural products known for their diverse pharmacological activities. Isolated from various plants, including those from the Asteraceae family, it has garnered significant attention for its potent anti-inflammatory properties.[1] Its chemical structure, characterized by a sterol backbone with an acetate group, contributes to its bioactivity and makes it a compelling candidate for the development of novel anti-inflammatory therapeutics. This guide will explore the scientific evidence supporting the use of this compound as a modulator of inflammatory responses.
The Inflammatory Cascade: Key Targets for Therapeutic Intervention
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the body's defense mechanism, chronic inflammation can lead to a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways and molecular mediators. Key players in this process include the transcription factor Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK) signaling cascades, and the subsequent production of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Effective anti-inflammatory therapies often target these central nodes to quell the inflammatory response.
Scope and Purpose of this Guide
This technical guide is intended to serve as a comprehensive resource for the scientific community engaged in inflammation research and drug discovery. It provides a detailed examination of the molecular mechanisms through which this compound exerts its anti-inflammatory effects. Furthermore, it offers detailed, field-proven experimental protocols for the in vitro and in vivo validation of its activity, ensuring a self-validating system of inquiry. By synthesizing technical accuracy with practical insights, this guide aims to facilitate further research into this compound and accelerate its potential translation into a clinically effective anti-inflammatory agent.
Part 2: Molecular Mechanisms of this compound in Inflammation
The anti-inflammatory activity of this compound is underpinned by its ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators. The following sections dissect these mechanisms, providing a causal explanation for its observed biological effects.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[2]
In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins, most notably IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα at serine residues 32 and 36.[3][4] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus.[5] Evidence suggests that this compound and its related compound, Taraxasterol, intervene at this critical upstream step by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[6][7]
By preventing the nuclear translocation of NF-κB, this compound effectively blocks the transcription of a wide array of pro-inflammatory genes. This includes genes encoding for pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes responsible for the production of inflammatory mediators, such as COX-2 and iNOS.[2][8]
Caption: NF-κB Pathway Inhibition by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK family of kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[9]
Upon activation by inflammatory stimuli, upstream kinases phosphorylate and activate ERK, JNK, and p38. Studies on Taraxasterol have demonstrated its ability to suppress the phosphorylation of ERK1/2 and p38 in lipopolysaccharide (LPS)-stimulated macrophages, indicating an upstream inhibitory effect on the MAPK signaling cascade.[10]
The activation of MAPK pathways leads to the phosphorylation and activation of various transcription factors and enzymes that contribute to the inflammatory response. By inhibiting the phosphorylation of ERK and p38, this compound can effectively reduce the expression of pro-inflammatory enzymes like iNOS and COX-2.[10]
Caption: MAPK Pathway Modulation by this compound.
Attenuation of Pro-inflammatory Mediators
The culmination of this compound's inhibitory effects on the NF-κB and MAPK pathways is a significant reduction in the production of key pro-inflammatory mediators.
COX-2 and iNOS are enzymes that are rapidly induced during inflammation and are responsible for the synthesis of prostaglandins and nitric oxide (NO), respectively. Both are potent inflammatory mediators. This compound has been shown to inhibit the expression of both COX-2 and iNOS at the mRNA and protein levels.[10]
Pro-inflammatory cytokines such as TNF-α and IL-6 are central to orchestrating the inflammatory response. This compound has demonstrated a dose-dependent inhibition of the production of these cytokines in various in vitro and in vivo models.[2][11]
This compound has been found to be active against the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in stimulated human neutrophils, further contributing to its anti-inflammatory and tissue-protective effects.[1]
Part 3: Experimental Validation of Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been substantiated through a variety of in vitro and in vivo experimental models. This section provides detailed protocols for key assays to enable researchers to independently validate and expand upon these findings.
In Vitro Assays for Assessing Anti-inflammatory Potential
Rationale: It is crucial to ensure that any observed anti-inflammatory effects of this compound are not a result of cytotoxicity. The MTT or CCK-8 assay is a fundamental first step to determine the non-toxic concentration range of the compound.
Protocol:
-
Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Rationale: This assay quantifies the production of nitric oxide, a key inflammatory mediator produced by iNOS, and is a reliable indicator of the anti-inflammatory potential of a compound.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants.
Protocol:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants (obtained from cells treated as in the NO assay) and a serial dilution of the recombinant cytokine standard to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
Rationale: Western blotting allows for the direct visualization and quantification of changes in the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as previously described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Caption: In Vitro Experimental Workflow for this compound.
In Vivo Models of Inflammation
Rationale: The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[12]
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 30, 100 mg/kg).
-
Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Croton Oil-Induced Ear Edema: This model is useful for evaluating the topical anti-inflammatory activity of compounds. This compound has shown efficacy in this model.[1]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a well-established model for inflammatory bowel disease. This compound has demonstrated protective effects in this model, reducing clinical symptoms and repairing the intestinal barrier.
Sources
- 1. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taraxasterol acetate targets RNF31 to inhibit RNF31/p53 axis-driven cell proliferation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of taraxasterol on iNOS and COX-2 expression in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and anti-apoptosis activity of taraxasterol in ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.athmsi.org [journals.athmsi.org]
Taraxasteryl Acetate: Elucidating the Mechanism of Action on the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers
Abstract
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is a hallmark of numerous chronic diseases.[1][2] Consequently, identifying and characterizing potent inhibitors of this pathway is a primary objective in modern drug discovery. Taraxasteryl acetate, a pentacyclic triterpene isolated from various plants, including Taraxacum officinale and Pluchea sagittalis, has demonstrated significant anti-inflammatory properties.[3][4][5] This technical guide provides an in-depth examination of the proposed mechanism by which this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway. Drawing upon evidence from studies on this compound and its close analogue, taraxasterol, we present a hypothesized mechanism of action and provide a comprehensive suite of validated experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the interaction between this compound and this critical inflammatory cascade.
Introduction: The Intersection of a Natural Compound and a Master Inflammatory Regulator
This compound: A Bioactive Triterpenoid
This compound is a naturally occurring pentacyclic triterpene with the chemical formula C₃₂H₅₂O₂.[6] It has been identified as a key bioactive component in several traditional medicinal plants and is recognized for its broad anti-inflammatory activity.[3][5] In vivo and in vitro studies have shown its efficacy in reducing edema and inhibiting the production of reactive oxygen and nitrogen species, positioning it as a promising candidate for therapeutic development.[4][7][8]
The NF-κB Pathway: A Central Hub for Inflammatory Gene Expression
The NF-κB family of transcription factors are rapid-acting regulators essential for immune and inflammatory responses, cell proliferation, and survival.[2][9][10] In most unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm through their association with a family of inhibitory proteins, the inhibitors of κB (IκBs), primarily IκBα.[9][11]
The canonical NF-κB activation pathway is initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[9][11] This leads to the activation of the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[11][12] The activated IKK complex, primarily through IKKβ, phosphorylates IκBα on two critical serine residues (Ser32 and Ser36).[13] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[10] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, facilitating its rapid translocation into the nucleus.[2][14] Once in the nucleus, NF-κB binds to specific κB DNA sequences in the promoter regions of target genes, driving the transcription of hundreds of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[9]
Proposed Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
While direct and detailed mechanistic studies on this compound are emerging, strong evidence from its close structural analog, taraxasterol, points towards a potent inhibitory effect on the NF-κB signaling cascade.[15][16] It is hypothesized that this compound shares this mechanism, interfering with one or more key steps in the canonical pathway upstream of NF-κB nuclear translocation.
The primary hypothesized point of intervention is the inhibition of IκBα phosphorylation. By preventing this crucial step, this compound would effectively block the entire downstream cascade: IκBα remains unphosphorylated, it is not targeted for degradation, and it continues to sequester the NF-κB complex in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes. This proposed mechanism is illustrated in the signaling pathway diagram below.
Figure 2: A comprehensive workflow for validating the inhibitory effect of this compound on the NF-κB pathway.
Protocol 1: Western Blot for IκBα Phosphorylation and Degradation
Causality: This assay directly assesses the primary hypothesized mechanism. A reduction in the phosphorylation of IκBα (at Ser32/36) and a subsequent stabilization (lack of degradation) of total IκBα protein, in the presence of an NF-κB stimulus, provides strong evidence that this compound acts at or upstream of the IKK complex. [17][18] Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages or a similar cell line in 6-well plates and grow to 80-90% confluency.
-
Pre-treatment: Pre-treat cells with varying non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB agonist (e.g., 100 ng/mL LPS or 10 ng/mL TNF-α) for a short time course (e.g., 0, 5, 15, 30 minutes). The unstimulated control should receive only the vehicle.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C: anti-phospho-IκBα (Ser32/36), anti-IκBα, and anti-β-actin (as a loading control).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize phospho-IκBα to total IκBα and total IκBα to β-actin.
Protocol 2: Immunofluorescence for p65 Nuclear Translocation
Causality: This assay visually confirms the functional consequence of IκBα stabilization. If this compound inhibits IκBα degradation, the p65 subunit should remain sequestered in the cytoplasm. Observing a dose-dependent inhibition of stimulus-induced p65 nuclear translocation provides compelling evidence for pathway inhibition. [17][19] Methodology:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate with the NF-κB agonist (e.g., 100 ng/mL LPS) for 30-60 minutes.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with an anti-p65 primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Visualization: Visualize the cells using a fluorescence microscope. Capture images of the p65 (green) and nuclear (blue) channels.
-
Analysis: Quantify the percentage of cells showing nuclear p65 localization in at least three different fields per condition.
Protocol 3: NF-κB Luciferase Reporter Assay
Causality: This assay quantifies the ultimate output of the pathway: NF-κB-dependent gene transcription. A reduction in luciferase activity directly correlates with reduced transcriptional activity of NF-κB, integrating all upstream inhibitory effects into a single, quantifiable readout. [17][20] Methodology:
-
Transfection: Co-transfect HEK293 cells (or another suitable cell line) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization). Seed the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Pre-treatment: Pre-treat the cells with a range of this compound concentrations or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis and Measurement:
-
Lyse the cells according to the manufacturer's instructions for a dual-luciferase assay system.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Analysis:
-
Calculate the relative response ratio by dividing the firefly luciferase activity by the Renilla luciferase activity for each well.
-
Normalize the data to the stimulated control group (set to 100% activity).
-
Calculate the percentage of NF-κB inhibition for each concentration and determine the IC₅₀ value.
-
Data Interpretation and Quantitative Analysis
The data generated from the described protocols should be systematically analyzed and presented to build a coherent argument for the mechanism of action.
Table 1: Expected Outcomes for Validating NF-κB Pathway Inhibition by this compound
| Experimental Assay | Parameter Measured | Expected Result with this compound + Stimulus | Interpretation |
| Western Blot | Phospho-IκBα (p-IκBα) Levels | Dose-dependent decrease compared to stimulus alone | Inhibition of IKK-mediated phosphorylation |
| Total IκBα Levels | Dose-dependent increase (stabilization) compared to stimulus alone | Blockade of proteasomal degradation | |
| Immunofluorescence | Percentage of Cells with Nuclear p65 | Dose-dependent decrease compared to stimulus alone | Inhibition of NF-κB nuclear translocation |
| Luciferase Reporter Assay | Relative Luciferase Units (RLU) | Dose-dependent decrease compared to stimulus alone | Inhibition of NF-κB transcriptional activity |
Conclusion and Future Directions
The collective evidence from the literature, particularly concerning the bioactivity of taraxasterol, strongly suggests that this compound functions as a potent anti-inflammatory agent by inhibiting the canonical NF-κB signaling pathway. [15][16][21]The experimental framework provided in this guide offers a robust, multi-faceted approach to definitively validate this hypothesis. By demonstrating that this compound inhibits IκBα phosphorylation, prevents p65 nuclear translocation, and ultimately suppresses NF-κB-dependent gene transcription, researchers can establish a clear and compelling mechanism of action.
Future research should aim to identify the direct molecular target of this compound. In vitro kinase assays using purified IKKβ could determine if the compound directly inhibits its catalytic activity. [14]Furthermore, investigating its effects on upstream activators of the IKK complex could provide a more complete understanding of its role in modulating this critical inflammatory pathway.
References
-
Pérez-García F, et al. Activity of this compound on inflammation and heat shock protein synthesis. Phytomedicine. 2005 Apr;12(4):278-84. [Link]
-
Tang, C.T., et al. Taraxasterol acetate targets RNF31 to inhibit RNF31/p53 axis-driven cell proliferation in colorectal cancer. Cell Death Discov. 2021, 7, 66. [Link]
-
Hayden MS, Ghosh S. Molecular Basis of NF-κB Signaling. Cell. 2004;117(5):545-548. [Link]
-
Gilmore TD. Introduction to NF-κB: players, pathways, perspectives. Oncogene. 2006;25(51):6680-6684. [Link]
-
Mechanobiology Institute, National University of Singapore. What is the NF-κB pathway? [Link]
-
MDPI. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. [Link]
-
JoVE. Video: NF-κB-dependent Signaling Pathway. [Link]
-
Perkins ND. Monitoring the Levels of Cellular NF-κB Activation States. Cells. 2019;8(8):849. [Link]
-
RayBiotech. Human NF-κB p52 Activity Assay Kit. [Link]
-
Boster Bio. NF-κB Signaling Pathway. [Link]
-
RayBiotech. Human NF-KappaB p65 Activity Assay Kit. [Link]
-
ResearchGate. Activity of this compound on inflammation and heat shock protein synthesis. [Link]
-
Oeckinghaus A, Ghosh S. Measurement of NF-κB activation in TLR-activated macrophages. Methods Mol Biol. 2009;516:179-193. [Link]
-
Rahman U ur, et al. Anti-inflammatory activity of taraxerol acetate. J Med Sci 2016; 24: (4) 216-219. [Link]
-
Zhang X, et al. The phytochemical and pharmacological profile of taraxasterol. Front Pharmacol. 2022;13:969329. [Link]
-
Frontiers. The phytochemical and pharmacological profile of taraxasterol. [Link]
-
ResearchGate. Taraxasterol inhibits the activation of the MAPK pathways. [Link]
-
ResearchGate. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer. [Link]
-
Biopurify. CAS 6426-43-3 | this compound. [Link]
-
FooDB. Showing Compound Taraxasterol acetate (FDB014604). [Link]
-
J-STAGE. Isolation and Identification of Taraxasterol and P'-Amyrin from the Bird-lime of Balanophora japonica Makino. [Link]
-
ResearchGate. NF-kappa B: Methods and Protocols. [Link]
-
NIH. How to Inhibit Nuclear Factor-Kappa B Signaling: Lessons from Poxviruses. [Link]
-
NIH. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. [Link]
-
NIH. Taraxasterol acetate targets RNF31 to inhibit RNF31/p53 axis-driven cell proliferation in colorectal cancer. [Link]
-
PubMed. Taraxasterol regulates p53 transcriptional activity to inhibit pancreatic cancer by inducing MDM2 ubiquitination degradation. [Link]
-
Brieflands. Therapeutic Effects of Taraxasterol on Triple-Negative Breast Cancer (MDA-MB-231 Cells) Through Modulation of the Novel AKT/mTOR/β-Catenin Signaling Pathway. [Link]
-
NIH. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy. [Link]
-
NIH. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer. [Link]
-
ResearchGate. (PDF) Taraxasterol attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway. [Link]
-
NIH. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism. [Link]
-
NIH. The kinase IKKα inhibits activation of the transcription factor NF-κB by phosphorylating the regulatory molecule TAX1BP1. [Link]
-
Frontiers. Post-translational modifications of p65: state of the art. [Link]
-
Taylor & Francis. iκb kinase – Knowledge and References. [Link]
-
ResearchGate. Regulation of p65 nuclear translocation by AA Immunofluorescence assays... [Link]
Sources
- 1. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
- 2. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 6426-43-3 | this compound [phytopurify.com]
- 6. Showing Compound Taraxasterol acetate (FDB014604) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Video: NF-κB-dependent Signaling Pathway [jove.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System | MDPI [mdpi.com]
- 21. Taraxasterol acetate targets RNF31 to inhibit RNF31/p53 axis-driven cell proliferation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Taraxasteryl Acetate in Taraxacum officinale: A Technical Guide to Its Natural Sourcing, Isolation, and Analysis
Abstract
Taraxacum officinale, the common dandelion, is a globally distributed plant recognized for its rich phytochemical profile. Among its diverse constituents, the pentacyclic triterpenoid Taraxasteryl acetate has garnered significant scientific interest due to its potential pharmacological activities, including anti-inflammatory properties.[1][2][3][4][5] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the natural sourcing of this compound from T. officinale. It details the distribution of the compound within the plant, outlines a comprehensive, field-proven methodology for its extraction and isolation, and discusses analytical techniques for its characterization. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the entire workflow from plant material to purified compound.
Introduction: The Significance of this compound
Taraxacum officinale is a member of the Asteraceae family and has been used for centuries in traditional medicine.[6][7][8][9] Its bioactivity is attributed to a complex mixture of secondary metabolites, including phenolic acids, flavonoids, sesquiterpene lactones, and triterpenoids.[8][10] this compound, a derivative of the triterpene taraxasterol, is a key lipophilic constituent found within the plant.[7][11]
Triterpenoids are a large and structurally diverse class of natural products synthesized in plants through the isoprenoid pathway.[12][13][14] They play crucial roles in plant defense and have a wide range of pharmacological activities.[14][15][16] this compound, specifically, has been identified as a compound of interest for its notable anti-inflammatory and potential antibacterial activities, making its efficient isolation a key objective for further pharmacological investigation.[2][4][5]
Distribution of this compound in Taraxacum officinale
Understanding the distribution of a target phytochemical within a plant is critical for optimizing harvesting and extraction strategies. In T. officinale, triterpenoids like this compound are not uniformly distributed. Research indicates that the roots and leaves are the primary repositories for this compound.
-
Roots: The roots of the dandelion are a significant source of various triterpenoids and sesquiterpenes.[6] Chromatographic studies have successfully isolated this compound from root extracts, identifying it as a major constituent alongside other triterpenes like β-sitosterol, stigmasterol, lupeol, and α/β-amyrin.[11]
-
Leaves: The leaves also serve as a viable source. Studies focusing on the dichloromethane-soluble fractions of dandelion leaves have successfully isolated this compound, often found in a mixture with lupeol acetate.[17]
While quantitative data comparing the precise concentrations of this compound across different plant parts (roots, leaves, flowers) is not extensively consolidated in the literature, qualitative evidence consistently points to the roots and leaves as the most promising sources for its isolation.[11][17][18]
Scientific Framework: Biosynthesis of Triterpenoids
A foundational understanding of the biosynthetic pathway provides context for the presence of this compound. Triterpenoids are synthesized via the cytosolic mevalonate (MVA) pathway.[15][16] The process begins with the formation of isopentenyl diphosphate (IPP), a C5 building block.[15][16] Through a series of enzymatic reactions, IPP is converted to the C30 precursor, 2,3-oxidosqualene.[14] This linear molecule represents a critical branch point. Oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into various triterpene skeletons.[12][14][15] For this compound, the precursor is taraxasterol. This skeleton is then further modified by enzymes such as acyltransferases (ATs), which catalyze the addition of an acetyl group to form this compound.[14]
Caption: Simplified biosynthetic pathway leading to this compound.
Methodologies: From Plant to Purified Compound
The isolation of this compound is a multi-step process requiring careful selection of techniques to separate this non-polar triterpenoid from a complex phytochemical matrix. The following workflow represents a robust and validated approach.
Caption: General workflow for the isolation of this compound.
Step-by-Step Experimental Protocol
This protocol synthesizes common methodologies reported for the successful isolation of this compound and related triterpenoids.
Part A: Sample Preparation and Extraction
-
Harvesting and Drying: Collect fresh, healthy roots or leaves of Taraxacum officinale. Thoroughly wash the plant material to remove soil and debris. Air-dry in a well-ventilated area away from direct sunlight, or use a plant dryer at a controlled temperature (e.g., 40-50°C) until brittle.
-
Causality: Proper drying is crucial to prevent enzymatic degradation of phytochemicals and to allow for efficient grinding and solvent penetration.
-
-
Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder.
-
Causality: Increasing the surface area of the plant material significantly enhances the efficiency of solvent extraction.
-
-
Solvent Extraction:
-
Pack the ground plant material (e.g., 500 g) into a Soxhlet apparatus or a large glass vessel for maceration.
-
Extract with a non-polar solvent. Dichloromethane (CH₂Cl₂) or n-hexane are excellent choices for selectively extracting lipophilic compounds like triterpenoid acetates.[17][19][20]
-
For Soxhlet extraction, run the apparatus for approximately 24-48 hours. For maceration, soak the material for 3-5 days with periodic agitation.
-
Causality: Like-dissolves-like. This compound is a non-polar molecule, making non-polar solvents the most effective for its initial removal from the plant matrix, leaving more polar compounds like chlorophylls and phenolics behind.[21]
-
-
Concentration: Filter the resulting solvent extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude lipophilic extract.
-
Causality: Vacuum evaporation allows for solvent removal at a lower temperature, preventing thermal degradation of the target compound.
-
Part B: Chromatographic Purification
-
Column Chromatography Setup:
-
Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass chromatography column.
-
Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel.
-
Once the solvent has evaporated, carefully load the dried, extract-adsorbed silica onto the top of the packed column.
-
Causality: Silica gel is a polar stationary phase. This technique, known as normal-phase chromatography, separates compounds based on their polarity. Non-polar compounds will elute first, while more polar compounds will be retained longer on the column.
-
-
Gradient Elution:
-
Begin eluting the column with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in increasing proportions (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate, and so on).
-
Causality: A gradient elution strategy is employed to first wash out the most non-polar compounds (like squalene) with a weak solvent (hexane), and then gradually increase the solvent strength (polarity) with ethyl acetate to dislodge and elute compounds of increasing polarity, including this compound.
-
-
Fraction Collection and Monitoring:
-
Collect the eluent in sequential fractions (e.g., 20-50 mL each).
-
Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a silica gel TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).
-
Visualize the spots under UV light (if applicable) or by staining with an appropriate reagent (e.g., ceric sulfate spray followed by heating). Calculate the Retention Factor (Rf) for each spot.
-
Pool the fractions that contain the compound with the target Rf value for this compound.
-
Causality: TLC provides a rapid and cost-effective way to analyze the composition of each fraction, allowing for the identification and pooling of fractions containing the compound of interest.
-
-
Recrystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the resulting residue in a minimal amount of a hot solvent from which it is poorly soluble when cold (e.g., ethanol or ethyl acetate).[22]
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the resulting crystals by filtration and wash with a small amount of cold solvent.
-
Causality: Recrystallization is a final purification step that relies on differences in solubility at different temperatures to remove trace impurities, yielding a highly purified, crystalline final product.
-
Analytical Characterization
To ensure the identity and purity of the isolated compound, a combination of spectroscopic and spectrometric techniques is essential.
| Technique | Purpose | Expected Outcome for this compound |
| ¹H and ¹³C NMR | Structural Elucidation | Provides a detailed map of the carbon-hydrogen framework, confirming the triterpene skeleton, the position of the double bond, and the presence and location of the acetate group.[17] |
| Mass Spectrometry (MS) | Molecular Weight Determination | Determines the exact molecular weight (C₃₂H₅₂O₂ = 468.76 g/mol ), confirming the molecular formula.[3] |
| HPLC-MS/MS | Quantification and High-Sensitivity Detection | Used for highly sensitive and selective quantification of the compound in complex mixtures or for pharmacokinetic studies.[23][24] |
| Melting Point | Purity Assessment | A sharp, defined melting point (literature value ~248-249°C) indicates high purity.[22] |
Conclusion
This compound stands as a promising bioactive compound within Taraxacum officinale. This guide provides a comprehensive framework for its targeted isolation, grounded in established phytochemical principles. By understanding the compound's distribution, employing a logical extraction strategy based on polarity, and utilizing robust chromatographic separation techniques, researchers can reliably obtain pure this compound. This purified material is the essential starting point for rigorous pharmacological studies, enabling the full exploration of its therapeutic potential in drug discovery and development.
References
- Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions. (n.d.). ScienceDirect.
- Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions. (2025). ScienceDirect.
- A Review on: Phytoconstituents, Traditional and Medicinal uses of Taraxacum offinale (Dandelion). (n.d.). Research Journal of Pharmacognosy and Phytochemistry.
- Triterpenoid biosynthesis and transcriptional regulation in horticultural crops. (2025). ScienceDirect.
-
Thimmappa, R., Geisler, K., Haralampidis, K., et al. (2011). Triterpenoid Biosynthesis and Engineering in Plants. Frontiers in Plant Science, 5, 45. [Link]
- Triterpenoid Biosynthesis and Engineering in Plants. (2011). Frontiers in Plant Science.
- Pharmacognosy, phytochemistry, pharmacology and clinical applications of Taraxacum officinale. (2021). Journal of Pharmacognosy and Phytochemistry.
- Common dandelion: a review of its botanical, phytochemical and pharmacological profiles. (n.d.). Wiley Online Library.
- Taraxacum: A Review of Ethnopharmacology, Phytochemistry and Pharmacological Activity. (n.d.). World Scientific.
- Review on Pharmacognosy, phytochemistry and pharmacological activity of Taraxacum officinale (Dandelion plant). (2021). World Journal of Advanced Research and Reviews.
- This compound | Anti-inflamm
-
Pérez-García, F., Adzet, T., & Cañigueral, S. (2005). Activity of this compound on inflammation and heat shock protein synthesis. Phytomedicine, 12(4), 278-284. [Link]
- Taraxasteryl-acet
- Taraxasteryl acet
- Taraxasterol acet
- Isolation and Identification of Taraxasterol and P'-Amyrin from the Bird-lime of Balanophora japonica Makino. (n.d.). J-STAGE.
- Terpenoids from Taraxacum officinale. (n.d.). National Research Council of the Philippines.
-
Zhang, J., et al. (2015). Quantification of taraxasterol in rat plasma by LC/MS/MS: application to a pharmacokinetic study. Biomedical Chromatography, 29(11), 1754-1759. [Link]
- This compound – N
- Antioxidant properties and quantitative UPLC-MS/MS analysis of phenolic compounds in dandelion (Taraxacum officinale) root extracts. (2014).
- Quantification of taraxasterol in rat plasma by LC/MS/MS: Application to a pharmacokinetic study. (2025).
- Method development and validation of taraxerol by using high performance liquid chrom
- Quantitative and qualitative assessment of phytochemicals in Dandelion (Taraxacum officinale) leaves. (2026).
- BIOACTIVE COMPOUNDS FROM Taraxacum officinale EXTRACTS OBTAINED BY OPTIMIZED ULTRASOUND-ASSISTED EXTRACTION. (n.d.). SCIndeks.
- Isolation and Identification of Compounds from Bioactive Extracts of Taraxacum officinale Weber ex F. H. Wigg. (Dandelion) as a Potential Source of Antibacterial Agents. (n.d.). Hindawi.
- Isolation of compounds from Taraxacum officinale roots by chromatographic methods. (2023). Università degli Studi di Padova.
- The phytochemical and pharmacological profile of taraxasterol. (2022). Frontiers in Pharmacology.
- Botany, Traditional Use, Phytochemistry, Pharmacology and Quality Control of Taraxaci herba: Comprehensive Review. (2024). MDPI.
- Efficiency of Multiple Extraction Solvents on Antioxidant, Cytotoxic, and Phytotoxic Potential of Taraxacum officinale (L.) Weber ex F.H. Wigg. from Poonch Valley, Azad Kashmir, Pakistan. (2022).
- Isolation and Identification of Compounds from Bioactive Extracts of Taraxacum officinale Weber ex F. H. Wigg. (Dandelion) as a. (2018). SciSpace.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vareum.com [vareum.com]
- 4. CAS 6426-43-3 | this compound [phytopurify.com]
- 5. Taraxasterol acetate | CAS:6426-43-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. rjpponline.org [rjpponline.org]
- 7. phytojournal.com [phytojournal.com]
- 8. Taraxacum: A Review of Ethnopharmacology, Phytochemistry and Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review on Pharmacognosy, phytochemistry and pharmacological activity of Taraxacum officinale (Dandelion plant) [wjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of compounds from Taraxacum officinale roots by chromatographic methods. [thesis.unipd.it]
- 12. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 13. Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 17. researchjournal.nrcp.dost.gov.ph [researchjournal.nrcp.dost.gov.ph]
- 18. Botany, Traditional Use, Phytochemistry, Pharmacology and Quality Control of Taraxaci herba: Comprehensive Review [mdpi.com]
- 19. Isolation and Identification of Compounds from Bioactive Extracts of Taraxacum officinale Weber ex F. H. Wigg. (Dandelion) as a Potential Source of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Efficiency of Multiple Extraction Solvents on Antioxidant, Cytotoxic, and Phytotoxic Potential of Taraxacum officinale (L.) Weber ex F.H. Wigg. from Poonch Valley, Azad Kashmir, Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Quantification of taraxasterol in rat plasma by LC/MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Taraxasteryl Acetate: Targeting the RNF31/p53 Axis in Colorectal Cancer
Executive Summary
Colorectal cancer (CRC) remains a leading cause of cancer mortality, largely driven by the inactivation of tumor suppressor pathways. Taraxasteryl acetate (TA) , a pentacyclic triterpenoid isolated from Taraxacum and Inula species, has emerged as a high-precision modulator of the RNF31/p53 axis .[1]
Unlike non-specific cytotoxic agents, TA operates through a distinct mechanism: it induces autophagic degradation of RNF31 , an E3 ubiquitin ligase that normally suppresses p53. By stripping CRC cells of RNF31, TA stabilizes p53, restoring its tumor-suppressive function. This guide details the physicochemical profile, mechanistic validation, and experimental protocols required to evaluate TA as a lead compound for CRC therapeutics.
Chemical Profile & Pharmacokinetics
Before initiating biological assays, researchers must account for the lipophilic nature of TA. Improper solubilization is a common source of experimental variance.
| Property | Specification |
| IUPAC Name | (3β,18α,19α)-Urs-20(30)-en-3-yl acetate |
| Formula | C₃₂H₅₂O₂ |
| Molecular Weight | 468.76 g/mol |
| Solubility | Insoluble in water; Soluble in DMSO (>10 mg/mL), Ethanol, Chloroform |
| Stability | Stable at -20°C (desiccated).[1][2][3] Avoid repeated freeze-thaw cycles.[1] |
| Bioavailability | Low oral bioavailability due to lipophilicity; requires lipid-based delivery or intraperitoneal (i.p.) administration for in vivo efficacy.[1] |
Critical Handling Note: Prepare stock solutions in DMSO (e.g., 100 mM) and store in aliquots at -20°C. For cell culture, dilute into media such that the final DMSO concentration is <0.1% to avoid solvent toxicity masking the compound's effects.
Mechanistic Action: The RNF31/p53 Axis
The primary anticancer mechanism of TA in CRC is the restoration of p53 signaling via the downregulation of RNF31.
The Signaling Cascade
-
RNF31 Overexpression: In many CRC cell lines (e.g., HCT116, SW480), RNF31 is overexpressed and acts as an oncogene. It interacts with p53, promoting its ubiquitination and proteasomal degradation.
-
TA Induction of Autophagy: TA treatment triggers the formation of autophagosomes (indicated by LC3-I to LC3-II conversion).[1]
-
Selective Degradation: RNF31 is recruited to the autophagosome and degraded.
-
p53 Stabilization: With RNF31 levels depleted, p53 accumulates in the nucleus.
-
Functional Outcome: Reactivated p53 transcribes downstream targets (e.g., p21, Bax), leading to G0/G1 cell cycle arrest and apoptosis.
Pathway Visualization
The following diagram illustrates the molecular logic of TA-induced p53 restoration.
Figure 1: Mechanistic pathway of this compound in CRC cells.[1][4][5][6] TA removes the RNF31 brake on p53.
Preclinical Efficacy Data
The following data summarizes key findings from in vitro and in vivo studies, specifically focusing on HCT116 and SW480 cell lines.
Quantitative Summary
| Metric | HCT116 (p53 wt) | SW480 (p53 mut) | Effect Description |
| IC50 (24h) | ~40-60 µM | ~50-70 µM | Dose-dependent viability reduction.[1] |
| RNF31 Levels | Decreased >50% | Decreased >50% | Significant protein degradation at 50 µg/mL.[1] |
| Apoptosis Rate | Increased 3-fold | Increased 2-fold | Measured via Annexin V/PI staining. |
| Tumor Growth | -60% Volume | N/A | Xenograft model (50 mg/kg TA). |
Interpretation: While TA is effective in both lines, the presence of wild-type p53 (HCT116) often correlates with a more robust apoptotic response compared to mutant p53 lines, though RNF31 degradation occurs in both.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, follow these validated workflows.
Protocol A: Cycloheximide (CHX) Chase Assay
Purpose: To distinguish whether TA reduces RNF31 levels via transcriptional repression or protein degradation.[1] Logic: CHX blocks new protein synthesis. If TA accelerates RNF31 loss in the presence of CHX compared to CHX alone, it confirms post-translational degradation.
-
Seeding: Seed HCT116 cells (3 x 10⁵ cells/well) in 6-well plates. Incubate overnight.
-
Treatment Groups:
-
Time Points: Harvest lysates at 0, 2, 4, and 8 hours post-treatment.
-
Western Blot: Probe for RNF31 and GAPDH (loading control).
-
Validation: Plot RNF31 intensity (normalized to GAPDH) vs. time.
-
Success Criteria: The half-life of RNF31 must be significantly shorter in the "CHX + TA" group compared to "CHX alone".
-
Protocol B: In Vivo Xenograft Efficacy
Purpose: To validate tumor growth inhibition in a physiological context.
-
Model: BALB/c nude mice (Male, 4-6 weeks).
-
Inoculation: Subcutaneous injection of 5 x 10⁶ HCT116 cells in 100 µL PBS/Matrigel (1:1) into the right flank.[1]
-
Randomization: When tumors reach ~100 mm³ (approx. 1 week), randomize into two groups (n=6):
-
Vehicle Control (Corn oil or PBS with solubilizer).
-
TA Treatment (50 mg/kg, Intraperitoneal injection, every 2 days).[1]
-
-
Monitoring: Measure tumor volume (
) and body weight every 2 days. -
Endpoint: Sacrifice at Day 21. Harvest tumors for IHC (Ki-67, cleaved caspase-3, RNF31).[1]
Workflow Visualization
Figure 2: Step-by-step validation workflow from cell culture to in vivo analysis.
Translational Perspective & Challenges
While TA shows promise, several barriers exist for clinical translation:
-
Solubility: As a triterpenoid, TA is highly hydrophobic. Formulation strategies such as liposomal encapsulation or nanoparticle delivery (e.g., PLGA nanoparticles) are essential to improve bioavailability and reduce systemic toxicity.[1]
-
Selectivity: While RNF31 is a target, triterpenoids often have pleiotropic effects (e.g., anti-inflammatory modulation via NF-κB).[1] Transcriptomic profiling (RNA-Seq) is recommended to ensure off-target effects do not compromise safety.[1]
-
Patient Stratification: Efficacy is linked to the RNF31/p53 axis. Patients with wild-type p53 and high RNF31 expression are the ideal target population for future clinical trials.
References
-
Tang, C. T., et al. (2021). "Taraxasterol acetate targets RNF31 to inhibit RNF31/p53 axis-driven cell proliferation in colorectal cancer."[4][5][6][7] Cell Death Discovery, 7(1),[1][8] 66.
-
Pérez-García, F., et al. (2005). "Activity of this compound on inflammation and heat shock protein synthesis."[1][4] Phytomedicine, 12(4), 278-284.[1]
- Bao, H., et al. (2018). "Taraxasterol inhibits gene expression of pro-inflammatory cytokines in LPS-induced macrophages." International Immunopharmacology, 60, 1-7.
- Ouyang, L., et al. (2012). "Programmed cell death pathways in cancer: a review of apoptosis, autophagy and programmed necrosis." Cell Proliferation, 45(6), 487-498. (Contextual reference for autophagy mechanisms).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Taraxasterol acetate | CAS:6426-43-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tmrjournals.com [tmrjournals.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Isolation of Taraxasteryl Acetate Using Dichloromethane-Based Chromatographic Systems
Abstract: This document provides a detailed, field-proven protocol for the isolation of taraxasteryl acetate, a pentacyclic triterpenoid with significant anti-inflammatory properties.[1][2][3][4] The methodology is centered around the strategic use of dichloromethane (DCM) in liquid-liquid partitioning and column chromatography. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and high-purity yields.
Foundational Principles & Strategic Overview
This compound is a naturally occurring esterified triterpenoid found in various plants, notably in the Asteraceae family, such as Dandelion (Taraxacum officinale).[5][6][7][8] Its isolation is a critical first step for pharmacological studies and drug development. The protocol herein leverages the physicochemical properties of both the target molecule and the chosen solvent, dichloromethane.
Causality of Dichloromethane Selection: Dichloromethane is a moderately polar organic solvent. This property makes it highly effective for two key stages of this protocol:
-
Selective Extraction: After an initial broad-spectrum extraction, DCM can be used in a liquid-liquid partitioning step to selectively pull medium-polarity compounds like triterpenoid acetates from a more polar crude extract, leaving behind highly polar impurities (e.g., sugars, glycosides).
-
Chromatographic Separation: In silica gel chromatography, DCM serves as a key component of the mobile phase. Its polarity is sufficient to elute this compound from the silica stationary phase, and it can be blended with non-polar solvents like hexane to create a polarity gradient. This gradient allows for the sequential elution of compounds, separating the target molecule from other less polar or more polar constituents of the extract.
This protocol is designed as a self-validating system, incorporating Thin-Layer Chromatography (TLC) at critical junctures to monitor progress and inform decisions, ensuring an efficient and successful isolation.
Critical Safety Mandates: Handling Dichloromethane
Dichloromethane is a hazardous chemical and requires strict adherence to safety protocols. It is classified as a Class 1B carcinogen and can cause skin irritation, serious eye irritation, and neurotoxicity upon acute exposure.[9] Recent regulations have established lower exposure limits, necessitating robust workplace safety programs.[9][10]
-
Engineering Controls: All work with open containers of DCM, including solvent transfers and waste collection, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[10][11][12]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes a buttoned lab coat, chemical splash goggles, and appropriate gloves.[9][13]
-
Glove Selection: Dichloromethane readily penetrates standard nitrile gloves in under 10 minutes.[9][11] It is critical to use double gloves, such as a nitrile and neoprene combination, or wear SilverShield® gloves underneath an outer nitrile glove for tasks involving larger volumes or potential for splashing.[9] Gloves must be changed immediately if contamination is suspected.[11]
-
-
Waste Disposal: All DCM-containing waste, both liquid and solid (e.g., contaminated spill absorbents), must be collected in designated, clearly labeled, and sealed hazardous waste containers.[11][13] Dispose of waste in accordance with local and institutional regulations.[13]
-
Spill Management: Spills inside a fume hood can be cleaned with dry absorbents like spill pads or vermiculite.[11] After cleanup, the area should be decontaminated by wiping with ethanol and then with soap and water.[11]
Materials and Equipment
Reagents & Consumables:
-
Dried and powdered plant material (e.g., Taraxacum officinale roots)
-
Methanol, ACS grade
-
Dichloromethane (DCM), HPLC grade
-
n-Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Silica gel for column chromatography (230-400 mesh)
-
TLC plates (silica gel 60 F254)
-
Anisaldehyde-sulfuric acid staining solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
This compound standard (for TLC comparison, if available)
Equipment:
-
Soxhlet extractor or large Erlenmeyer flasks for maceration
-
Rotary evaporator
-
Separatory funnel (1 L or appropriate size)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC developing chambers
-
Heating plate
-
UV lamp (254 nm and 366 nm)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Experimental Workflow: Isolation & Purification
The entire process, from raw plant material to purified compound, is outlined in the workflow diagram below.
Caption: Workflow for this compound Isolation.
Step 1: Crude Extraction
The objective of this initial step is to extract a broad range of secondary metabolites, including triterpenoids, from the plant matrix.
-
Maceration: Weigh 200 g of finely powdered, dried plant material (e.g., dandelion root).
-
Place the powder in a 2 L Erlenmeyer flask and add 1.2 L of methanol.
-
Seal the flask and allow it to stand for 72 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.
Step 2: Liquid-Liquid Partitioning for Triterpenoid Enrichment
This step uses dichloromethane to selectively separate medium-polarity compounds like this compound from the highly polar components of the crude extract.
-
Redissolve the entire crude methanolic extract in 200 mL of 80% aqueous methanol (80:20 methanol:water, v/v).
-
Transfer the solution to a 1 L separatory funnel.
-
Add 200 mL of dichloromethane to the funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The lower layer is the dichloromethane fraction.[14]
-
Drain the lower DCM layer into a clean flask.
-
Repeat the extraction of the aqueous methanol layer twice more with fresh 200 mL portions of DCM.[14]
-
Combine all three DCM fractions.
-
Dry the combined DCM extract by passing it through a funnel containing anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent using a rotary evaporator to yield the enriched triterpenoid fraction.
Step 3: Chromatographic Purification
This is the core isolation phase, employing silica gel column chromatography. Success is predicated on first optimizing the mobile phase using TLC.
4.3.1 TLC for Mobile Phase Optimization
The goal is to find a solvent system where this compound has an Rf (Retardation Factor) value between 0.2 and 0.4, which is optimal for column separation.[15][16]
-
Dissolve a small amount of the enriched DCM fraction in dichloromethane.
-
Spot the solution onto several TLC plates.
-
Develop each plate in a separate TLC chamber saturated with a different solvent system.
-
Visualize the developed plates under UV light (254 nm) and then by staining with anisaldehyde-sulfuric acid reagent followed by gentle heating.
-
The target compound, a triterpenoid acetate, will typically appear as a purple or blue spot after staining.[17]
-
Adjust the solvent ratio until the desired Rf is achieved.
| Table 1: Example TLC Solvent System Trials | | :--- | :--- | :--- | | Trial | Solvent System (Hexane:DCM, v/v) | Observed Rf of Target Spot | | 1 | 90:10 | ~0.10 (Too low) | | 2 | 70:30 | ~0.25 (Good) | | 3 | 50:50 | ~0.50 (Too high) |
Based on these hypothetical results, a gradient starting from a polarity lower than 70:30 (e.g., 90:10 Hexane:DCM) and gradually increasing towards and slightly beyond it would be an effective strategy for the column.
4.3.2 Column Chromatography Protocol
-
Column Preparation: Select an appropriately sized glass column. Prepare a slurry of silica gel (e.g., 100 g for 2 g of extract) in 100% n-hexane.[15][18] Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a thin layer of sand on top to protect the silica bed.[16]
-
Sample Loading (Dry Loading): Dissolve ~2 g of the enriched DCM fraction in a minimal amount of dichloromethane. Add ~4 g of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder.[19][20] Carefully layer this powder onto the sand at the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent (e.g., 100% n-hexane). Gradually increase the solvent polarity according to a pre-determined gradient. Collect the eluate in fractions (e.g., 15 mL per test tube).
| Table 2: Example Gradient Elution Schedule | | :--- | :--- | :--- | | Fraction Numbers | Solvent System (Hexane:DCM, v/v) | Expected Eluted Compounds | | 1-20 | 100:0 | Very non-polar lipids, waxes | | 21-50 | 90:10 | Less polar triterpenoids | | 51-100 | 80:20 | Target Region: this compound | | 101-130 | 70:30 | Target Region: this compound | | 131-150 | 50:50 | More polar compounds |
-
Fraction Monitoring: Analyze every few fractions by TLC using the optimized solvent system (e.g., 70:30 Hexane:DCM). Spot fractions from the column alongside the original enriched extract.
-
Pooling and Concentration: Combine the fractions that show a single, clean spot corresponding to the Rf of this compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified compound, which should appear as a white powder or crystalline solid.[21]
Characterization and Purity Confirmation
The identity and purity of the isolated compound must be confirmed through analytical methods.
-
Spectroscopic Analysis:
-
¹³C and ¹H NMR: Nuclear Magnetic Resonance spectroscopy is the definitive method for structural elucidation. The resulting spectra should be compared with established literature data for this compound.[21][22][23]
-
Mass Spectrometry (MS): Provides the molecular weight (C₃₂H₅₂O₂; MW: 468.8 g/mol ) and fragmentation pattern, which can be compared to database entries.[24][25]
-
-
Melting Point: The isolated compound should exhibit a sharp melting point consistent with literature values (approx. 245-246°C).[21]
References
- Vertex AI Search. (2023, August 25). Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals.
- National Institutes of Health (NIH), Office of Research Services. DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride).
- Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Methylene Chloride/Dichloromethane.
- Kristó, T.S., et al. PRODUCTION AND CHARACTERISATION OF TARAXACUM OFFICINALE EXTRACTS PREPARED BY SUPERCRITICAL FLUID AND SOLVENT EXTRACTIONS. International Society for Horticultural Science (ISHS).
- Environmental Protection Agency (EPA). Dichloromethane (DCM)
- National Center for Biotechnology Information.
- Carl ROTH.
- BenchChem.
- Kristó, T.S., et al. (2003). PRODUCTION AND CHARACTERISATION OF TARAXACUM OFFICINALE EXTRACTS PREPARED BY SUPERCRITICAL FLUID AND SOLVENT EXTRACTIONS. Acta Horticulturae.
- ResearchGate. (2013, February 20).
- Reynolds, W. F., et al. (1985). Total assignment of the I3C spectrum of this compound by 13C-13C connectivity experiments and determination of. Canadian Journal of Chemistry, 63, 1048.
- Moodle@Units.
- ResearchGate. Total assignment of the 13C spectrum of this compound by 13C–13C connectivity experiments and determination of the stereochemistry of taraxasterol by X-ray diffraction | Request PDF.
- MDPI. (2026, February 21). Bioactive Compounds from Dandelion (Taraxacum officinale)
- Unknown Source. (2024, November 29).
- Stanković, M. M., et al. (2022). BIOACTIVE COMPOUNDS FROM Taraxacum officinale EXTRACTS OBTAINED BY OPTIMIZED ULTRASOUND-ASSISTED EXTRACTION. Kragujevac J. Sci., 44, 169–187.
- Sawai, S., et al. (2022, January 3).
- ResearchGate. (2013, January 22). What chromatography methods can be used to separate 2-3 triterpenes? The big problem is no compounds appear in UV.
- Unknown Source. IDENTIFICATION AND ISOLATION OF PHARMACOLOGICALLY ACTIVE TRITERPENES IN BETUALE CORTEX, BETULA PENDULA ROTH., BETULACEAE. PMC.
- MedChemExpress.
- BenchChem.
- Google Patents. CN102274272A - Triterpene compositions and methods for use thereof.
- Journal of Pharmacognosy and Phytochemistry. (2020, April 4).
- Biopurify.
- FooDB. (2010, April 8).
- University of Victoria.
- ResearchGate. Activity of this compound on inflammation and heat shock protein synthesis | Request PDF.
- Organic Syntheses. (2025, June 19).
- ResearchGate. (2025, August 7). PMR and 13C NMR Spectra of Biologically Active Compounds. XII. Taraxasterol and Its Acetate from the Aerial Part of Onopordum acanthium.
- Inxight Drugs.
- Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 6426-43-3 | this compound [phytopurify.com]
- 3. researchgate.net [researchgate.net]
- 4. TARAXASTEROL ACETATE [drugs.ncats.io]
- 5. PRODUCTION AND CHARACTERISATION OF TARAXACUM OFFICINALE EXTRACTS PREPARED BY SUPERCRITICAL FLUID AND SOLVENT EXTRACTIONS - ishs [ishs.org]
- 6. PRODUCTION AND CHARACTERISATION OF TARAXACUM OFFICINALE EXTRACTS PREPARED BY SUPERCRITICAL FLUID AND SOLVENT EXTRACTIONS [actahort.org]
- 7. mdpi.com [mdpi.com]
- 8. The process of extracting taraxasterol from dandelion root extract. [greenskybio.com]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. Dichloromethane (DCM) Safety and Regulatory Compliance: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. safety.duke.edu [safety.duke.edu]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. labproinc.com [labproinc.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Column Chromatography [moodle2.units.it]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. web.uvic.ca [web.uvic.ca]
- 19. researchgate.net [researchgate.net]
- 20. orgsyn.org [orgsyn.org]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. This compound | C32H52O2 | CID 13889352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Evaluation of Taraxasteryl Acetate via Mouse Ear Edema Models
Executive Summary & Scientific Rationale
Taraxasteryl Acetate (TA) is a pentacyclic triterpene ester isolated predominantly from Taraxacum officinale and Pluchea sagittalis. Unlike its parent compound taraxasterol, TA exhibits a unique dual-mechanism profile: it acts as a potent suppressor of acute inflammation while simultaneously modulating the Heat Shock Protein 72 (Hsp72) stress response.[1]
This application note details the validation of TA using two complementary in vivo models:
-
TPA-Induced Ear Edema: Mimics cutaneous immune response, driven by Protein Kinase C (PKC) activation, NF-κB translocation, and arachidonic acid metabolism.
-
Xylene-Induced Ear Edema: Simulates neurogenic inflammation and acute vascular permeability.
Why This Model? The mouse ear edema model is the industry gold standard for topical anti-inflammatory screening due to its high throughput, reproducibility, and minimal systemic stress on the animal compared to paw edema models. It allows for precise quantification of tissue weight and thickness changes as direct correlates of vascular leakage and leukocyte infiltration.
Mechanistic Grounding: The "Dual-Hit" Hypothesis
To interpret the data generated by these protocols, researchers must understand the molecular targets. TA does not merely "block" inflammation; it modulates the cellular stress response.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its intervention points in the inflammatory cascade.
Figure 1: Molecular intervention of this compound. TA inhibits ROS generation and NF-κB activation while uniquely modulating Hsp72 to promote cytoprotection.
Experimental Protocols
Animal Selection & Husbandry
-
Species: Male ICR or BALB/c mice.
-
Age/Weight: 6–8 weeks, 22–25 g.
-
Acclimatization: Minimum 7 days.
-
Housing: Controlled environment (22 ± 2°C, 12h light/dark cycle).
-
Ethical Note: All procedures must adhere to IACUC guidelines. Minimize suffering by using the minimum effective dose of TPA/Xylene.
Preparation of Agents
| Component | Concentration/Dose | Vehicle | Notes |
| This compound (TA) | 0.1 – 1.0 mg/ear | Acetone or EtOH | Prepare fresh. Sonicate if necessary. |
| TPA (Inducer) | 2.5 µ g/ear | Acetone | Store stock at -20°C. Light sensitive. |
| Xylene (Inducer) | 30 µL/ear | N/A (Pure) | Use high-grade histological xylene. |
| Indomethacin (Pos.[1] Ctrl) | 0.5 – 1.0 mg/ear | Acetone | Standard NSAID control. |
| Dexamethasone (Pos.[2] Ctrl) | 0.05 mg/ear | Acetone | Standard Steroidal control. |
Protocol A: TPA-Induced Ear Edema (Immunological Model)
Best for measuring inhibition of leukocyte infiltration and cytokine release.
Workflow Diagram:
Figure 2: Chronological workflow for TPA-induced edema assay.
Step-by-Step Procedure:
-
Baseline: Measure ear thickness using a digital micrometer (e.g., Mitutoyo) to ensure no pre-existing inflammation.
-
Induction: Apply 20 µL of TPA solution (2.5 µg total) to the inner and outer surfaces of the right ear . Apply 20 µL of vehicle (Acetone) to the left ear (internal control).
-
Treatment: 30 minutes post-induction, apply this compound (20 µL) topically to the right ear.
-
Group 1: Vehicle Control (TPA + Acetone)
-
Group 2: Positive Control (TPA + Indomethacin)
-
Group 3-5: TA Low, Mid, High Doses
-
-
Development: Allow edema to develop for 4–6 hours.
-
Termination: Euthanize mice via CO₂ asphyxiation.
-
Sampling: Immediately remove both ears. Use a 6mm metal punch to obtain a biopsy disc from the center of each ear.
-
Quantification: Weigh the ear punches immediately on an analytical balance (precision 0.1 mg).
Protocol B: Xylene-Induced Ear Edema (Vascular Permeability Model)
Best for assessing rapid vasoactive changes and neurogenic inflammation.
Step-by-Step Procedure:
-
Treatment (Pre-treatment): Apply TA topically (or administer orally if testing systemic bioavailability) 1 hour before induction.
-
Induction: Apply 30 µL of Xylene to the anterior and posterior surfaces of the right ear .
-
Development: Wait exactly 1 hour (Xylene acts rapidly; prolonged exposure causes tissue necrosis).
-
Termination & Sampling: Follow steps 5–7 from Protocol A.
Data Analysis & Interpretation
Calculation of Edema and Inhibition
The primary endpoint is the difference in weight (or thickness) between the treated right ear and the control left ear.
1. Edema Weight (
2. Percentage Inhibition (%):
- : Mean edema weight of the Vehicle group.
- : Mean edema weight of the TA or Positive Control group.
Expected Results Table
| Group | Dose | Ear Edema (mg) | Inhibition (%) | Interpretation |
| Vehicle (Model) | - | 12.5 ± 1.2 | - | Valid model induction. |
| Indomethacin | 0.5 mg | 4.1 ± 0.8 | ~67% | Strong anti-inflammatory benchmark. |
| This compound | 0.1 mg | 9.8 ± 1.0 | ~21% | Mild activity. |
| This compound | 0.5 mg | 6.2 ± 0.9 | ~50% | Effective Dose. |
| This compound | 1.0 mg | 4.5 ± 0.7 | ~64% | Comparable to positive control. |
Histopathological Scoring (Optional but Recommended)
For high-impact validation, fix ear tissue in 10% formalin, embed in paraffin, and stain with H&E. Score for:
-
Dermal Edema: Expansion of the dermal layer.
-
Infiltration: Count of neutrophils/macrophages per field.
-
Epidermal Hyperplasia: Thickness of the keratinocyte layer (chronic indicator).
Troubleshooting & Optimization
-
Variable Edema: Ensure the TPA stock is not degraded. TPA adheres to plastics; use glass vials where possible.
-
Solubility Issues: TA is lipophilic. If it precipitates in pure acetone, use a 9:1 Acetone:Olive Oil mixture or add 5% DMSO.
-
Solvent Irritation: Always run a "Vehicle Only" group (no TPA) to ensure the solvent itself isn't causing inflammation (Acetone can be drying).
References
-
Pérez-García, F., et al. (2005). "Activity of this compound on inflammation and heat shock protein synthesis."[3][4] Phytomedicine, 12(4), 278-284.
-
Akihisa, T., et al. (1996). "Triterpene alcohols from the flowers of Compositae and their anti-inflammatory effects."[5] Phytochemistry, 43(6), 1255-1260.
-
Liu, J., et al. (2020). "Taraxasterol suppresses inflammation in IL-1β-induced rheumatoid arthritis fibroblast-like synoviocytes and rheumatoid arthritis progression in mice."[6] International Immunopharmacology, 70, 274-283.
-
Zhang, X., et al. (2012). "Taraxasterol inhibits inflammation in osteoarthritis rat model by regulating miRNAs and NF-κB signaling pathway." Journal of Ethnopharmacology, 141(1), 206-211.
-
TargetMol. "this compound Product Information & Solubility." TargetMol Chemicals.
Sources
- 1. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TARAXASTEROL ACETATE [drugs.ncats.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taraxasterol suppresses inflammation in IL-1β-induced rheumatoid arthritis fibroblast-like synoviocytes and rheumatoid arthritis progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution TLC Systems for Taraxasteryl Acetate
This Application Note is designed for researchers and quality control scientists working with triterpenoids, specifically the isolation and analysis of Taraxasteryl Acetate . It moves beyond basic textbook instructions to address the specific challenges of separating pentacyclic triterpene isomers.
Introduction & Scientific Context
This compound (TA) is the acetylated derivative of Taraxasterol, a pharmacologically active triterpene found in Taraxacum officinale (Dandelion) and Helianthus annuus.[1]
The Analytical Challenge: The primary difficulty in analyzing this compound is the "Critical Pair" phenomenon. It often co-occurs with its isomer, Pseudo-taraxasteryl acetate .[1] The two differ only by the position of the double bond (exocyclic methylidene vs. endocyclic), resulting in nearly identical polarity and Rf values on standard silica gel.
This guide details a Standard System for general purity checks and an Advanced Argentation System specifically designed to resolve these structural isomers based on pi-complexation differences.
Materials & Methods
Reagents and Apparatus
-
Stationary Phase:
-
Reference Standards: this compound (≥98% purity).[1]
-
Solvents (HPLC Grade): n-Hexane, Ethyl Acetate (EtOAc), Toluene, Chloroform.[1]
-
Derivatization Reagent: Vanillin-Sulfuric Acid or Anisaldehyde-Sulfuric Acid.[1]
Sample Preparation
Triterpenoids are lipophilic.[1] Do not use methanol as the primary dissolution solvent as it may cause streaking due to solubility issues.
-
Solvent: Chloroform (
) or Dichloromethane ( ).[1] -
Concentration: 1.0 mg/mL for analytical checks; 10 mg/mL for preparative loading.
-
Loading Volume: 2–5 µL (Analytical).
Experimental Protocols
Protocol A: Standard Purity Check (General Screening)
Purpose: Routine quality control and monitoring of acetylation reactions.[1]
-
Chamber Saturation: Line a twin-trough chamber with filter paper.[1] Add mobile phase and equilibrate for 20 minutes. Crucial: Unsaturated chambers lead to "smiling" solvent fronts and poor reproducibility.
-
Mobile Phase Formulation:
-
Development: Run the solvent front to 80% of the plate height (~8 cm on a 10 cm plate).
-
Drying: Air dry in a fume hood for 5 minutes to remove non-polar solvents.
Protocol B: Argentation TLC (Isomer Resolution)
Purpose: Separation of this compound from Pseudo-taraxasteryl acetate.[1]
Mechanism:
-
Plate Preparation (In-house):
-
Dissolve 1g
in 10 mL water; dilute with 90 mL Methanol.[1] -
Pour over a standard silica plate or dip the plate for 10 seconds.
-
Activate in an oven at 80°C for 45 minutes (Protect from light—plates will darken if exposed to UV/strong light).
-
-
Mobile Phase: n-Hexane : Benzene (or Toluene) : Ethyl Acetate (60:30:10).[1]
-
Note: This system significantly alters Rf values compared to standard silica.[1]
Visualization & Detection
Triterpenes generally lack strong UV chromophores.[1] Destructive derivatization is required.[1]
Reagent: Vanillin-Sulfuric Acid [1][2]
-
Preparation: Dissolve 1g Vanillin in 100 mL Ethanol. Slowly add 10 mL conc.
. -
Application: Spray plate evenly until "wet" appearance (do not flood).[1]
-
Activation: Heat at 105°C–110°C for 3–5 minutes.
-
Result: this compound appears as a Violet/Purple spot on a light background.[1]
Alternative:Liebermann-Burchard Reagent (Acetic anhydride/Sulfuric acid) produces a transition of colors (Red
Data Analysis & Results
Retention Factors (Rf)
Note: Rf values are relative and dependent on humidity and temperature.[1]
| System | Stationary Phase | Mobile Phase Ratio | Approx.[1][3] Rf (this compound) | Separation Efficiency |
| A1 | Silica Gel 60 | Hexane:EtOAc (9:[1]1) | 0.55 – 0.65 | Good for non-isomers |
| A2 | Silica Gel 60 | Toluene:EtOAc (95:[1]5) | 0.45 – 0.55 | Excellent spot compactness |
| B | AgNO₃-Silica | Hex:Tol:EtOAc (6:3:[1]1) | 0.30 – 0.40 | High (Resolves Isomers) |
Troubleshooting Guide
-
Tailing/Streaking: Sample concentration too high or sample not fully dissolved.[1] Fix: Dilute sample or add 1% Acetic Acid to mobile phase.
-
Dark Background: Over-spraying with sulfuric acid or overheating.[1] Fix: Spray lightly; monitor heating closely.[1]
-
No Separation of Isomers: Silver nitrate plates may be deactivated (reduced).[1] Fix: Prepare fresh plates and store in the dark.
Process Visualization
Workflow Diagram
The following diagram illustrates the decision logic for selecting the correct TLC system based on the analytical goal.
Caption: Decision matrix for selecting Standard vs. Argentation TLC based on separation requirements.
References
-
Akashi, T. et al. (1994).[1][4] "Biosynthesis of triterpenoids in Taraxacum officinale." Phytochemistry.
-
Oksuz, S. (1976).[1] "this compound from Inula viscosa."[1] Planta Medica.
-
Yagishita, K. (1957).[1] "Isolation and Identification of Taraxasterol and Pseudo-taraxasteryl Acetate." Bulletin of the Agricultural Chemical Society of Japan. [1]
-
LibreTexts Chemistry. (2022). "Visualizing TLC Plates."
-
Stahl, E. (1969).[1][2] Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag.[1] (Standard text for reagent preparation).
Sources
Troubleshooting & Optimization
Improving Taraxasteryl acetate solubility in cell culture media
Introduction: Navigating the Solubility Challenge of Taraxasteryl Acetate
This compound, a pentacyclic triterpenoid with promising anti-inflammatory and other biological activities, presents a significant challenge for in vitro studies due to its hydrophobic nature.[1][2][3] As a triterpenoid, it is practically insoluble in water and aqueous cell culture media, which can lead to compound precipitation, inconsistent results, and inaccurate dose-response assessments.[1][4]
This guide provides a comprehensive framework for researchers to reliably and effectively solubilize this compound for cell culture experiments. We will delve into the causality behind protocol choices, offer step-by-step methodologies, and provide robust troubleshooting support to ensure the scientific integrity of your results.
Core Principles & FAQs
This section addresses the most common questions and establishes the foundational knowledge for working with this compound.
Question: Why does this compound crash out of my cell culture medium?
Answer: This is due to a fundamental mismatch in polarity. This compound is a highly lipophilic (fat-loving) molecule, while cell culture medium is overwhelmingly aqueous (water-based). When a concentrated stock of the compound in an organic solvent is introduced to the medium, the solvent disperses, leaving the this compound molecules to rapidly agglomerate and precipitate out of the solution as they cannot form favorable interactions with water molecules.
Question: What is the best solvent to prepare a stock solution of this compound?
Answer: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds for cell culture.[5][6] It is a powerful organic solvent that is miscible with water, allowing for a gradual transition when diluting into the aqueous medium. However, some commercial suppliers note that this compound has very low solubility even in DMSO, sometimes requiring heat or sonication to achieve concentrations as low as 0.1 mg/mL.[7][8] Ethanol can be an alternative, but it is generally more cytotoxic to cells.[9]
Question: How much DMSO is safe for my cells?
Answer: This is a critical consideration. While essential for solubilization, DMSO is toxic to cells at higher concentrations.[5][10]
-
General "Safe" Limit: A final DMSO concentration of 0.1% to 0.5% (v/v) in the cell culture medium is tolerated by most robust cell lines without significant cytotoxicity.[5][6][11]
-
Sensitive & Primary Cells: For primary cells or particularly sensitive cell lines, it is crucial to keep the final DMSO concentration at or below 0.1% .[6]
-
Actionable Advice: Always run a "vehicle control" experiment. This involves treating a set of cells with the highest concentration of DMSO that will be used in your experiment (without the this compound) to ensure that the observed effects are due to your compound and not the solvent.
Question: Can I just dissolve the powder directly in the media?
Answer: No. Attempting to dissolve this compound powder directly in cell culture medium will be unsuccessful due to its extremely low aqueous solubility.[1][12] This will result in an uneven suspension, not a true solution, making it impossible to accurately dose the cells.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the standard method for creating a concentrated stock solution, which is the cornerstone of successful dosing.
Objective: To create a clear, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Water bath sonicator
Procedure:
-
Determine Target Concentration: Decide on the highest stock concentration you need. Given the reported low solubility, starting with a target of 1-10 mM is a practical approach. Note: 10 mM this compound (MW: 468.8 g/mol ) is 4.688 mg/mL.
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. Perform this in a fume hood or on a balance with a draft shield.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube. For example, to make a 10 mM stock, add 1 mL of DMSO to 4.688 mg of the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Troubleshooting Dissolution: If the compound does not fully dissolve, you can:
-
Gently warm the solution: Place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently. Do not overheat, as this can degrade the compound.
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up particulates and aid dissolution.[7][8]
-
-
Sterilization (Critical): Do NOT autoclave the DMSO stock solution. DMSO can degrade, and the compound will be destroyed. The stock solution is considered sterile if prepared with sterile DMSO and handled aseptically. If filtration is absolutely necessary, use a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter compatible with organic solvents.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions in Cell Culture Media
This protocol focuses on the critical dilution step to prevent precipitation.
Objective: To dilute the DMSO stock solution into the final cell culture medium without causing the compound to precipitate.
Workflow Diagram: From Powder to Cells
Caption: Workflow for preparing and applying this compound.
Procedure:
-
Pre-warm Media: Use cell culture media that has been pre-warmed to 37°C. This can slightly improve solubility compared to cold media.
-
Calculate Dilution: Determine the volume of stock solution needed. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you need 10 µL of the stock. This results in a final DMSO concentration of 0.1% (10 µL in 10,000 µL).
-
The Critical Step: Add the small volume of DMSO stock solution directly into the vortex of the pre-warmed media. Pipette the stock into the media while it is being actively mixed. This ensures rapid and uniform dispersal, preventing localized high concentrations that lead to precipitation.
-
Visual Inspection: After mixing, hold the media up to the light. It should be perfectly clear. If you see any cloudiness, crystals, or an oily film, the compound has precipitated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Media | 1. Final concentration exceeds aqueous solubility limit. 2. Improper dilution technique (e.g., "dumping" stock in). 3. Stock concentration is too high, requiring a large volume. | 1. Lower the final working concentration. 2. Re-make the working solution, ensuring you add the stock to actively vortexing media. 3. Prepare a more concentrated stock solution to minimize the volume of DMSO added, but check for solubility limits.[13] |
| Inconsistent Results | 1. Incomplete dissolution of the stock solution. 2. Precipitation in the media is not immediately obvious (microprecipitates). 3. Compound degradation due to improper storage. | 1. Ensure your DMSO stock is perfectly clear before use. If not, try warming/sonicating again. 2. After preparing the working solution, centrifuge a small aliquot at high speed. A visible pellet indicates precipitation. 3. Use fresh aliquots for each experiment; avoid multiple freeze-thaw cycles. |
| High Vehicle Control Toxicity | 1. Final DMSO concentration is too high for your cell line. 2. The specific batch of DMSO is contaminated. | 1. Re-calculate your dilutions to stay below 0.5% or 0.1% DMSO. This may require making a more concentrated stock. 2. Use a new, unopened bottle of high-purity, sterile-filtered DMSO. |
Troubleshooting Decision Tree
Sources
- 1. Showing Compound Taraxasterol acetate (FDB014604) - FooDB [foodb.ca]
- 2. This compound | C32H52O2 | CID 13889352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds | MDPI [mdpi.com]
- 4. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. lifetein.com [lifetein.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Taraxasterol Acetate | CAS 6426-43-3 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oricellbio.com [oricellbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Taraxasterol acetate | CAS:6426-43-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Triterpenoid Acetate Separation
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for the challenging separation of two structurally similar pentacyclic triterpenoid acetates: Taraxasteryl acetate and β-amyrin acetate. This document is designed for researchers, scientists, and drug development professionals engaged in natural product chemistry and purification.
Introduction: The Challenge of Isomeric Separation
This compound and β-amyrin acetate are both pentacyclic triterpenoids that often co-occur in plant extracts. Their structural similarity, differing primarily in the location of a double bond and the stereochemistry of the isopropenyl/isopropyl group on the E-ring, presents a significant purification challenge. Standard chromatographic methods may result in poor resolution and co-elution. This guide offers advanced strategies and practical solutions to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound and β-amyrin acetate?
A1: The difficulty stems from their high degree of structural similarity. Both are isomers with the same molecular formula (C32H52O2) and molecular weight. They share the same acetate functional group and a large, nonpolar pentacyclic core. This results in nearly identical polarities and solubility profiles, causing them to behave very similarly in standard chromatographic systems. The key to separation lies in exploiting the subtle steric and electronic differences arising from the C-30 methyl group's position and the exocyclic double bond in this compound versus the endocyclic double bond in β-amyrin acetate.
Q2: I am seeing only one spot on my TLC plate. Does this mean my extract only contains one compound?
A2: Not necessarily. Due to their similar polarities, this compound and β-amyrin acetate often co-elute on standard silica gel TLC plates, appearing as a single spot. To improve resolution on TLC, you can try using silver nitrate-impregnated silica plates (Ag-TLC). The silver ions interact with the π-electrons of the double bonds, and this interaction is often different enough between the endocyclic (β-amyrin acetate) and exocyclic (this compound) double bonds to achieve separation.
Q3: What is the best starting point for developing a column chromatography method?
A3: A good starting point for column chromatography is to use a nonpolar mobile phase with a gradual increase in polarity (a gradient elution). A common system is a hexane-ethyl acetate gradient over silica gel. Begin with 100% hexane and slowly introduce ethyl acetate. The separation is often achieved at very low percentages of the polar solvent (e.g., 1-5% ethyl acetate in hexane). Careful fraction collection and analysis by a more sensitive method like GC-MS or HPLC are crucial.
Q4: Can I use reverse-phase chromatography for this separation?
A4: Yes, reverse-phase HPLC (RP-HPLC) can be an effective technique. Since these molecules are highly nonpolar, a C18 column is the standard choice. The mobile phase will typically be a mixture of acetonitrile and water or methanol and water. Due to their hydrophobicity, you will likely need a high percentage of the organic solvent. Isocratic elution with a carefully optimized mobile phase composition can provide good resolution.
Troubleshooting Guide
This section addresses common problems encountered during the separation of this compound and β-amyrin acetate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor to no separation in column chromatography. | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Column packing issues. | 1. Optimize the mobile phase: Use a very shallow gradient of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in a nonpolar solvent (e.g., hexane or heptane). 2. Reduce sample load: The loading capacity for isomer separation is significantly lower than for compounds with different polarities. 3. Ensure proper column packing: A well-packed column is essential for high resolution. |
| Co-elution in HPLC. | 1. Suboptimal mobile phase composition. 2. Inadequate column chemistry. 3. Isocratic elution is not providing enough resolution. | 1. Fine-tune the mobile phase: For RP-HPLC, make small adjustments (e.g., 0.5-1%) to the organic solvent percentage. 2. Try a different stationary phase: A phenyl-hexyl or a PFP (pentafluorophenyl) column can offer different selectivity based on π-π interactions. 3. Implement a shallow gradient: A slow, shallow gradient can sometimes resolve closely eluting peaks. |
| Difficulty detecting compounds post-chromatography. | Triterpenoid acetates lack a strong chromophore for UV detection. | 1. Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly effective for detecting non-chromophoric compounds like these. 2. Derivatization: If using UV detection, consider derivatization to introduce a chromophore, although this adds complexity. |
| Fractions from column chromatography are still mixtures. | Fractions are too large, causing closely eluting compounds to be collected together. | Collect smaller fractions: Use smaller collection tubes and increase the number of fractions collected around the expected elution volume of your target compounds. Analyze fractions by TLC or HPLC before combining. |
Experimental Protocols
Protocol 1: Analytical Separation by Argentic TLC (Ag-TLC)
This method leverages the differential interaction of double bonds with silver ions to improve separation.
Materials:
-
Silica gel TLC plates
-
Silver nitrate (AgNO3)
-
Methanol
-
Developing tank
-
Sample mixture of this compound and β-amyrin acetate
-
Mobile phase (e.g., Hexane:Ethyl Acetate 98:2)
-
Visualizing agent (e.g., Ceric sulfate stain)
Procedure:
-
Plate Preparation: Prepare a 5% (w/v) solution of AgNO3 in methanol. Dip the silica gel TLC plates in this solution for 30 seconds. Let the plates air dry in a dark place for at least 1 hour before use.
-
Sample Application: Spot the sample mixture onto the prepared Ag-TLC plate.
-
Development: Place the plate in a developing tank saturated with the mobile phase.
-
Visualization: After development, dry the plate and visualize the spots using a suitable staining agent and heat. β-amyrin acetate, with its endocyclic double bond, typically shows stronger retention (lower Rf value) compared to this compound.
Protocol 2: Preparative Separation by Column Chromatography
This protocol outlines a general procedure for separating the two compounds on a larger scale.
Workflow Diagram:
Caption: Workflow for preparative column chromatography separation.
Procedure:
-
Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be at least 50-100 times the weight of the crude sample.
-
Equilibration: Equilibrate the column by passing several column volumes of 100% hexane through it.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a nonpolar solvent (e.g., hexane or dichloromethane) and load it onto the top of the column.
-
Elution: Begin elution with 100% hexane. Gradually and slowly increase the polarity by adding ethyl acetate. A suggested gradient could be:
-
100% Hexane (5 column volumes)
-
1% Ethyl Acetate in Hexane (10 column volumes)
-
2% Ethyl Acetate in Hexane (10 column volumes)
-
...continue increasing by 1% increments as needed.
-
-
Fraction Collection: Collect small, equal-volume fractions throughout the elution process.
-
Analysis: Analyze the fractions using Ag-TLC or HPLC to identify which fractions contain the pure compounds.
-
Pooling and Concentration: Combine the pure fractions of each compound and remove the solvent under reduced pressure.
Logical Relationship Diagram
This diagram illustrates the decision-making process for method selection based on experimental goals.
Caption: Method selection guide for analysis vs. bulk separation.
References
Taraxasteryl acetate stability at -20°C vs room temperature
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical protocols for assessing the stability of taraxasteryl acetate, with a specific focus on comparing storage at -20°C versus room temperature. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for solid this compound?
For long-term stability of this compound in its solid (powder) form, storage at -20°C is recommended, which can preserve it for up to three years.[1][2] Some suppliers also suggest desiccating at this temperature.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
Once dissolved, this compound solutions are more susceptible to degradation. For solutions, storage at -80°C is recommended for up to one year.[1] It is also advisable to protect solutions from light.[3]
Q3: Can I store solid this compound at room temperature?
While some suppliers may ship this compound at ambient temperatures, long-term storage at room temperature (15-25°C) is generally not recommended for optimal stability.[4][5] Degradation at room temperature can occur over time, potentially impacting the accuracy of your experiments.
Q4: What are the potential degradation pathways for this compound?
As a triterpenoid ester, this compound is susceptible to hydrolysis of the acetate group, particularly under acidic or alkaline conditions, yielding taraxasterol.[6] Oxidation is another potential degradation pathway for triterpenoids.[7]
Q5: How can I check the purity of my this compound sample?
The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector, and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] These methods can separate this compound from potential degradation products and impurities.
Troubleshooting Guide: Unexpected Experimental Results
If you are encountering inconsistent or unexpected results in your experiments involving this compound, consider the following troubleshooting steps related to compound stability:
| Issue | Potential Cause Related to Stability | Recommended Action |
| Reduced biological activity | Degradation of this compound due to improper storage, leading to a lower effective concentration. | 1. Verify the storage conditions of your stock. 2. Perform a purity analysis of your current stock using HPLC or GC-MS. 3. If degradation is confirmed, procure a new, certified standard of this compound. |
| Inconsistent results between experiments | Use of different batches of this compound with varying purity, or degradation of the stock solution over time. | 1. Aliquot stock solutions upon preparation to minimize freeze-thaw cycles. 2. Qualify new batches of this compound against a reference standard before use. 3. Regularly check the purity of long-term stock solutions. |
| Appearance of unknown peaks in analytical chromatograms | Formation of degradation products during storage or sample processing. | 1. Analyze the degradation products using mass spectrometry to identify their structures. 2. Review your sample preparation and storage procedures to identify potential causes of degradation (e.g., exposure to high temperatures, extreme pH, or light). |
In-Depth Guide: Designing a Stability Study for this compound
To quantitatively assess the stability of this compound under different storage conditions, a well-designed stability study is essential. This involves subjecting the compound to controlled temperature conditions and monitoring its purity over time.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in a typical stability study for this compound.
Caption: Workflow for a comparative stability study of this compound.
Step-by-Step Protocol for a 6-Month Stability Study
This protocol outlines a forced degradation study to compare the stability of solid this compound at -20°C and room temperature.[10][11][12]
1. Materials and Equipment:
-
High-purity this compound (>98%)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Calibrated analytical balance
-
Temperature and humidity-controlled stability chambers or desiccators
-
-20°C freezer
-
HPLC system with a UV/PDA or MS detector
-
Validated stability-indicating HPLC method
2. Sample Preparation (T=0):
-
Accurately weigh out multiple aliquots (e.g., 10 mg) of solid this compound into inert glass vials.
-
Reserve a sufficient number of aliquots for each storage condition and time point.
-
Tightly cap and seal the vials.
-
Analyze three initial samples (T=0) to establish the baseline purity.
3. Storage:
-
Place half of the prepared samples in a -20°C freezer.
-
Place the other half of the samples in a stability chamber set to room temperature (e.g., 25°C with controlled humidity) or a desiccator at ambient temperature.
4. Time-Point Analysis:
-
At each scheduled time point (e.g., 1, 3, and 6 months), remove three samples from each storage condition.
-
Allow the samples to equilibrate to room temperature before opening.
-
Accurately prepare solutions of a known concentration from each sample.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from potential degradation products.
5. Data Analysis:
-
Calculate the percentage purity of this compound in each sample.
-
Identify and quantify any significant degradation products.
-
Compare the average purity of samples stored at -20°C to those stored at room temperature at each time point.
-
Plot the percentage of remaining this compound against time for both storage conditions.
Expected Data Summary
The following table provides an example of how to present the data from the stability study:
| Time Point | Storage Condition | Average Purity (%) | Major Degradation Product(s) (%) |
| T=0 | - | 99.5 | Not Detected |
| 1 Month | -20°C | 99.4 | Not Detected |
| Room Temperature | 98.8 | 0.5 | |
| 3 Months | -20°C | 99.3 | Not Detected |
| Room Temperature | 97.2 | 1.8 | |
| 6 Months | -20°C | 99.1 | 0.2 |
| Room Temperature | 95.0 | 3.5 |
Conclusion
Based on available data from suppliers and the principles of chemical stability, storing solid this compound at -20°C is the recommended practice for maintaining its purity and integrity over the long term. Storage at room temperature can lead to measurable degradation, which may compromise the reliability of experimental results. For critical applications, it is advisable to perform a stability study to confirm the suitability of your storage conditions.
References
- PhytoLab. Taraxasterol acetate - PhytoLab phyproof® Reference Substances. Accessed March 2026.
- Benchchem. Navigating the Analytical Landscape for Taraxerol Acetate: A Comparative Guide to Methodologies. Accessed March 2026.
- Santa Cruz Biotechnology.
- TargetMol. This compound | Antibacterial. Accessed March 2026.
- ProQuest. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters. Accessed March 2026.
- BioCrick. Taraxasterol acetate | CAS:6426-43-3 | Triterpenoids | High Purity | Manufacturer. Accessed March 2026.
- MedChemExpress. This compound (Standard) | Anti-inflammory Agent. Accessed March 2026.
- PubMed. Quantification of taraxasterol in rat plasma by LC/MS/MS: application to a pharmacokinetic study. Accessed March 2026.
- MedChemExpress. This compound | Anti-inflammory Agent. Accessed March 2026.
- APExBIO. This compound – Natural Triterpenoid. Accessed March 2026.
- Benchchem. Avoiding degradation of triterpenoid acids during extraction. Accessed March 2026.
- ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Accessed March 2026.
- International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Accessed March 2026.
- PMC.
- ResearchGate. Two new triterpenoid fatty acid esters from Schefflera barteri Harms (Araliaceae) § | Request PDF. Accessed March 2026.
- ResearchGate. Quantification of taraxasterol in rat plasma by LC/MS/MS: Application to a pharmacokinetic study | Request PDF. Accessed March 2026.
- PMC. The phytochemical and pharmacological profile of taraxasterol. Accessed March 2026.
- Pharma Science Monitor.
Sources
- 1. This compound | Antibacterial | TargetMol [targetmol.com]
- 2. Taraxasterol acetate | CAS:6426-43-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Taraxasterol acetate - PhyProof Reference Substances [phyproof.phytolab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - ProQuest [proquest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pharmasm.com [pharmasm.com]
Technical Support Center: Purity Verification of Taraxasteryl Acetate via HPLC-ELSD
Welcome to the technical support resource for the analysis of Taraxasteryl acetate using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies.
Understanding the "Why": Method Selection for this compound
The selection of an analytical method is the cornerstone of reliable purity analysis. For a compound like this compound, a pentacyclic triterpenoid acetate[1][2], the choice of HPLC with ELSD is a deliberate one, guided by the molecule's specific chemical properties.
This compound has a molecular weight of approximately 468.7 g/mol and is structurally characterized by a saturated steroidal backbone with an acetate functional group[3][4]. Critically, it lacks a significant UV-absorbing chromophore, which are functional groups that absorb light in the ultraviolet-visible spectrum[5][6]. This property renders standard HPLC-UV/Vis detectors largely ineffective for sensitive and accurate quantification[6][7].
This is where the Evaporative Light Scattering Detector (ELSD) becomes the technology of choice. The ELSD is a mass-based, "universal" detector that is independent of the analyte's optical properties[8][9]. It operates on a three-stage principle:
-
Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol of droplets.[5][8]
-
Evaporation: The aerosol passes through a heated drift tube, where the volatile mobile phase is evaporated, leaving behind solid particles of the non-volatile or semi-volatile analyte.[5][10]
-
Detection: A light source (often a laser) illuminates the stream of analyte particles. The scattered light is measured by a photodiode or photomultiplier tube, generating a signal proportional to the mass of the analyte.[5][11]
This mechanism makes ELSD ideal for compounds like this compound, enabling their detection and quantification where other methods would fail.[7]
Recommended Experimental Protocol
This protocol provides a validated starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh a suitable amount of this compound standard or sample.
-
Dissolve in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). This compound is soluble in organic solvents like methanol, ethanol, and chloroform but insoluble in water[12][13][14].
-
Crucial Tip: To avoid peak distortion, the sample solvent should be as close in composition as possible to the initial mobile phase. If using a weaker solvent than the mobile phase, ensure the injection volume is small.
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter prior to injection to remove particulates that could block the column or tubing.
-
-
HPLC-ELSD System Configuration & Run:
-
Equilibrate the entire system with the initial mobile phase composition until a stable baseline is achieved. This is particularly important for ELSD to minimize baseline drift.[15]
-
Set the HPLC and ELSD parameters as detailed in the table below.
-
Inject the prepared sample and standards.
-
Process the resulting chromatograms. Due to the non-linear nature of the ELSD response, a multi-point calibration curve (e.g., using a quadratic fit or log-log transformation) is required for accurate quantification.[16]
-
Table 1: Recommended HPLC-ELSD Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent reversed-phase separation for triterpenoids. |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | A simple, volatile mobile phase is essential for ELSD to ensure complete evaporation. Avoid non-volatile buffers like phosphates.[9] |
| Gradient Elution | 0-20 min: 85% to 100% B20-25 min: 100% B25-30 min: Re-equilibrate to 85% B | A gradient is often necessary to elute the highly hydrophobic this compound in a reasonable time with good peak shape.[9][17] |
| Flow Rate | 1.0 mL/min | A standard flow rate compatible with most analytical columns and ELSD nebulizers. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[18] |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration. Avoid overloading the column, which can cause peak fronting or tailing.[18] |
| ELSD Drift Tube Temp. | 40 °C - 50 °C | This is a critical parameter. The temperature must be high enough to evaporate the mobile phase but low enough to prevent loss of the semi-volatile analyte. Optimize empirically for your system.[19][20] |
| ELSD Nebulizer Gas | Nitrogen | High-purity, filtered nitrogen is required to prevent baseline noise.[9][10] |
| Gas Pressure/Flow | 1.5 - 2.5 SLM (Standard Liters per Minute) | This parameter works in conjunction with the drift tube temperature and must be optimized to achieve maximum sensitivity.[19][21] |
Experimental Workflow Diagram
Frequently Asked Questions (FAQs)
Q1: Why can't I just use a UV detector at a low wavelength like 210 nm?
While some triterpenoids can be detected at low UV wavelengths (~210 nm), this approach has significant drawbacks.[6] Many common HPLC solvents, such as acetonitrile and methanol, have a UV cutoff near this region, leading to high background noise and a drifting baseline, especially during gradient elution.[22] This severely compromises sensitivity and reproducibility. ELSD is immune to mobile phase absorbance changes, providing a stable baseline during gradients and superior sensitivity for non-chromophoric analytes.[9]
Q2: I'm getting a curved calibration plot for this compound. Is my detector faulty?
No, this is normal. The response of an ELSD is inherently non-linear. The light-scattering phenomenon does not have a direct linear relationship with mass concentration across a wide range. The response is often described by a power function, which can be linearized using a log-log plot (log[Area] vs. log[Concentration]) or fitted with a second-order (quadratic) polynomial function.[16] It is essential to use a multi-point calibration curve that covers the expected concentration range of your samples for accurate quantification.
Q3: What are the most critical ELSD parameters I need to optimize?
The two most influential parameters that work in concert are the Drift Tube Temperature and the Nebulizer Gas Flow Rate .[19][23]
-
Temperature: The goal is to find the lowest possible temperature that completely evaporates your mobile phase.[20] Any higher, and you risk evaporating your semi-volatile this compound along with the solvent, leading to a dramatic loss in signal.[20]
-
Gas Flow: The gas flow aids in aerosol formation and solvent evaporation. Higher gas flow can facilitate evaporation at lower temperatures.[19][24] You must optimize these two parameters together to find the "sweet spot" that maximizes the signal-to-noise ratio for this compound.
Troubleshooting Guide
Even with a robust method, issues can arise. This guide provides a logical, cause-and-effect approach to resolving common problems.
Troubleshooting Logic Diagram
Problem: Peak Shape Issues
Q: My this compound peak is tailing or fronting.
-
Potential Cause 1: Sample Solvent Mismatch. If your sample is dissolved in a much stronger solvent than your initial mobile phase, the peak shape can be distorted, often appearing broad or split.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 85% Acetonitrile / 15% Water). If the sample's solubility requires a stronger solvent, reduce the injection volume.
-
-
Potential Cause 2: Column Overload. Injecting too much mass onto the column can saturate the stationary phase, leading to peak fronting.[25]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Potential Cause 3: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica-based C18 column can cause peak tailing for some compounds.
-
Solution: Ensure you are using a high-quality, well-end-capped column. Using a guard column can help protect the analytical column and prolong its life. If the column is old, it may need to be replaced.
-
-
Potential Cause 4: Column Void. A void or channel in the column packing material can cause split or tailing peaks. This can happen from pressure shocks or using the column outside its recommended pH or temperature range.
-
Solution: Try back-flushing the column at a low flow rate. If the problem persists, the column must be replaced.[25]
-
Problem: Baseline Instability
Q: My baseline is excessively noisy or drifting.
-
Potential Cause 1: Mobile Phase Issues. The most common cause of baseline problems is the mobile phase.[26] This includes improperly degassed solvents (causing air bubbles), contaminated solvents, or unstable mixtures.[27][28]
-
Solution: Always use high-purity, HPLC-grade solvents. Prepare mobile phases fresh daily and ensure they are thoroughly degassed, preferably using an in-line degasser.[15] Filter all aqueous mobile phases.
-
-
Potential Cause 2: Impure Nebulizer Gas. For ELSD, the quality of the nitrogen gas is paramount. Oil or particulate contamination in the gas supply will create a very noisy baseline.[9][29]
-
Solution: Ensure your nitrogen source is high-purity and passes through appropriate filters to remove moisture, oil, and particulates. Check for leaks in the gas line.[29]
-
-
Potential Cause 3: Insufficient Equilibration. If the column is not fully equilibrated with the mobile phase, you may see a drifting baseline.[15] This is especially true after a gradient run or when the system has been idle.
-
Solution: Increase the column equilibration time before starting your analytical run. Monitor the baseline until it is stable.
-
-
Potential Cause 4: Temperature Fluctuations. Both the column oven and the ELSD drift tube temperatures must be stable. Fluctuations can cause the baseline to drift.[25]
-
Solution: Ensure the lab environment is stable, away from drafts. Allow the HPLC system and detector to fully warm up and stabilize before analysis.
-
Problem: Sensitivity and Quantification
Q: The signal for my this compound peak is very low.
-
Potential Cause 1: Suboptimal ELSD Settings. As discussed in the FAQs, incorrect drift tube temperature or gas flow is the most likely culprit for low sensitivity.[20][21]
-
Solution: Systematically optimize the drift tube temperature and nebulizer gas flow. Start with a low temperature (e.g., 35-40 °C) and incrementally increase it, observing the effect on the signal-to-noise ratio. Perform this optimization for the gas flow as well.[23]
-
-
Potential Cause 2: Analyte Volatility. The drift tube temperature may be too high, causing the semi-volatile this compound to evaporate along with the mobile phase.[20]
-
Solution: This is directly related to the optimization in the previous point. The goal is to use the minimum temperature required to evaporate the solvent, thereby maximizing the analyte that remains as a solid particle.[20]
-
-
Potential Cause 3: System Leaks. A leak anywhere in the fluidic path from the injector to the detector will result in a lower amount of analyte reaching the detector, causing low signal and poor reproducibility.[25]
-
Solution: Carefully inspect all fittings and connections for any signs of a leak.
-
Q: My peak areas are not reproducible.
-
Potential Cause 1: Inconsistent Pump Performance. Fluctuations in the pump flow rate will lead to variations in retention time and peak area.[25]
-
Solution: Prime the pump to remove any air bubbles. Check the pump's check valves and seals for wear and tear; these are consumable parts that require regular maintenance.
-
-
Potential Cause 2: Inaccurate Injections. Issues with the autosampler, such as air bubbles in the sample syringe or an incompletely filled sample loop, can cause injection volume to vary.
-
Solution: Ensure the sample and wash solvents in the autosampler are sufficient and properly degassed. Check the syringe for bubbles and perform routine autosampler maintenance.
-
-
Potential Cause 3: Unstable Temperature. Fluctuations in column temperature can cause shifts in retention time, which may affect integration and perceived area if the peak is on a sloping baseline.[18]
-
Solution: Ensure the column oven is functioning correctly and maintaining a stable temperature.
-
References
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components. (n.d.). Waters Corporation.
- This compound – Natural Triterpenoid. (n.d.). APExBIO.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Optimizing the Performance of the Agilent 1290 Infinity Evaporative Light Scattering Detector. (n.d.). Agilent Technologies.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.
- Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB.
- HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. (2020, November 12). Chromatography Online.
- The principles of ELSD. (2016, September 15). Peak Scientific.
- Optimizing the Sensitivity of an Evaporative Light Scattering Detector. (2023, September 26). American Laboratory.
- Taraxasterol acetate. (n.d.). TargetMol.
- This compound. (n.d.). MedChemExpress.
- ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19). Chrom Tech.
- Optimizing LT-ELSD Parameters for Maximum Efficiency. (2024, May 16). KRSS Ltd.
- Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. (2024, June 26). Gilson.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Taraxasterol acetate. (n.d.). BioCrick.
- Factors Affecting Sensitivity of Evaporative Light Scattering Detection. (2022, April 15). LCGC International.
- Dolan, J. W. (n.d.). Success with Evaporative Light-Scattering Detection. LCGC North America.
- Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions. (2018, May 9). Royal Society of Chemistry.
- Agilent InfinityLab LC Series Evaporative Light Scattering Detectors User Manual. (n.d.). Agilent Technologies.
- Taraxasterol acetate. (n.d.). Biopurify.
- Taraxasterol acetate. (n.d.). PhytoLab.
- Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
- Mastering LT-ELSD: Top Tips for Troubleshooting Issues in the Lab. (2024, May 9). KRSS Ltd.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
- Solving Common Errors in HPLC. (n.d.). Chromatography Today.
- This compound. (n.d.). PubChem.
- Development of a simple high performance liquid chromatography (HPLC)/evaporative light scattering detector (ELSD) method to determine Polysorbate 80 in a pharmaceutical formulation. (2020, January 31). MethodsX.
- This compound. (n.d.). ChemicalBook.
- Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution. (n.d.). Thermo Fisher Scientific.
- Analysis of Sugar Alcohols by HPLC ELSD. (2022, August 19). JASCO Inc.
- Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science.
- Noisy Baseline ELSD. (2013, July 31). Chromatography Forum.
- HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). ijprajournal.
- The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC North America.
- Taraxasterol acetate. (2010, April 8). FooDB.
Sources
- 1. CAS 6426-43-3 | this compound [phytopurify.com]
- 2. Taraxasterol acetate - PhyProof Reference Substances [phyproof.phytolab.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | C32H52O2 | CID 13889352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. quercus.be [quercus.be]
- 9. lctsbible.com [lctsbible.com]
- 10. peakscientific.com [peakscientific.com]
- 11. jascoinc.com [jascoinc.com]
- 12. Taraxasterol acetate | CAS:6426-43-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. 6426-43-3 | CAS DataBase [m.chemicalbook.com]
- 14. Showing Compound Taraxasterol acetate (FDB014604) - FooDB [foodb.ca]
- 15. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. agilent.com [agilent.com]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. blog.krssltd.com [blog.krssltd.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. waters.com [waters.com]
- 24. agilent.com [agilent.com]
- 25. aelabgroup.com [aelabgroup.com]
- 26. ijprajournal.com [ijprajournal.com]
- 27. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 28. elementlabsolutions.com [elementlabsolutions.com]
- 29. blog.krssltd.com [blog.krssltd.com]
Validation & Comparative
Reference Standard Guide: Taraxasteryl Acetate in Quality Control
Executive Summary: The Isomer Challenge
Taraxasteryl Acetate (TA) (CAS: 6426-43-3) is a critical pentacyclic triterpenoid marker used in the quality control of Taraxacum officinale (Dandelion), Inula britannica, and related Asteraceae herbal medicines.[1][2]
For the analytical scientist, TA presents a specific challenge: structural isomerism . It co-occurs with distinct triterpenoids like Pseudo-taraxasteryl acetate , Lupeol acetate , and
This guide moves beyond basic datasheets to provide a comparative strategy for selecting and using this compound reference standards to ensure method specificity and regulatory compliance.
Comparative Analysis: Selecting the Right Standard
In drug development and QC, the "Reference Standard" is not just a bottle of chemical; it is the ruler by which safety and efficacy are measured.
Purity Grades & Application Suitability
| Feature | Primary Reference Standard | Secondary/Working Standard | Reagent Grade |
| Purity | Variable | ||
| Traceability | NMR, MS, elemental analysis, water content certified.[1][2] | Traced to Primary Standard. | None. |
| Use Case | FDA/EMA Method Validation, establishing Working Standards. | Routine Batch Release, Stability Testing. | R&D Screening only. |
| Critical Requirement | Isomer Purity: Must certify absence of Pseudo-taraxasteryl acetate. | Chromatographic Purity: Single peak in validated method. | N/A |
Analytical Platform Comparison
The choice of instrument dictates the success of TA analysis.
-
HPLC-UV (210 nm):
-
GC-FID/MS:
-
Pros: Superior resolution of triterpene isomers. Acetates are thermally stable and volatilize well without derivatization (unlike free sterols).[1]
-
Cons: Requires dry samples; non-volatile matrix interferences.
-
Verdict:The Gold Standard for definitive identification and isomer resolution.
-
Validated Experimental Protocol
Note: This protocol focuses on HPLC-UV, the most common industrial requirement, but incorporates modifications to resolve critical pairs.
Objective
Quantification of this compound in Taraxacum root extract, ensuring separation from Lupeol Acetate.
Reagents & Materials
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q), Tetrahydrofuran (THF).[1][2]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, .[1][2]
Step-by-Step Methodology
1. Standard Preparation (Critical Step)
-
Challenge: TA is highly lipophilic and poorly soluble in pure methanol.
-
Protocol: Weigh 5.0 mg TA into a 10 mL flask. Dissolve first in 1 mL Chloroform or THF . Sonicate for 2 minutes. Make up to volume with Methanol.[4]
-
Why? Direct dissolution in methanol often leads to micro-precipitation, causing poor linearity (
).[1]
2. Chromatographic Conditions
-
Mobile Phase: Isocratic elution.[5][6]
-
Acetonitrile : Methanol : Water (
).[1] -
Note: The small water content is essential to engage the hydrophobic interaction mechanism of the C18 phase for isomer selectivity.
-
-
Temperature:
(Strict control required; temperature fluctuations shift triterpene retention times).
3. System Suitability Criteria (Self-Validating) Before running samples, the system must pass these checks:
-
Tailing Factor (
): (Triterpenes often tail on older columns).[1] -
Resolution (
): between this compound and the nearest peak (typically Lupeol Acetate or -Amyrin Acetate).[1] -
Precision: RSD of 6 replicate injections
.
Data Summary: Relative Retention
| Compound | Relative Retention Time (RRT) | Critical Pair? |
| Taraxasterol (Free alcohol) | 0.85 | No |
| This compound | 1.00 | Marker |
| Pseudo-taraxasteryl Acetate | 1.04 | YES (Difficult separation) |
| Lupeol Acetate | 1.12 | Yes |
Visualizations
QC Workflow: From Raw Material to Release
This diagram illustrates the logical flow of Quality Control, highlighting where the Reference Standard is critical.
Caption: Workflow integrating this compound reference standard into the QC lifecycle of herbal products.
Biological Mechanism: Why We Test
This compound is not just a chemical marker; it is a bioactive agent. This pathway shows its anti-inflammatory mechanism, validating its selection as a QC marker.
Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2]
Technical Considerations & Troubleshooting
Storage & Stability
-
State: White crystalline powder.
-
Storage:
, desiccated. Protect from light. -
Shelf-life: Acetates are generally more stable than their corresponding alcohols (Taraxasterol), but they are susceptible to hydrolysis if stored in protic solvents (methanol/water) at room temperature for
hours.[1][2] Always prepare fresh working standards.
Common Troubleshooting
-
Problem: Peak broadening or splitting.
-
Cause: Sample solvent is too strong (e.g., 100% THF or Chloroform) compared to mobile phase.[1]
-
Fix: Dilute the stock at least 1:10 with the mobile phase before injection.
-
-
Problem: Ghost peaks.
References
-
Biopurify. (n.d.). This compound Reference Standard. Retrieved from [1][2]
-
Cayman Chemical. (n.d.).[1] Taraxasterol Acetate Product Information. Retrieved from [1][2]
-
Sigma-Aldrich. (n.d.).[1] Taraxasterol acetate phyproof® Reference Substance. Retrieved from [1][2]
-
Pérez-García, F., et al. (2005).[1][2] "Activity of this compound on inflammation and heat shock protein synthesis." Phytomedicine, 12(4), 278-284.[1][2]
-
Dall'Acqua, S., et al. (2018).[1] "Phytochemical Analysis of Podospermum and Scorzonera n-Hexane Extracts and the HPLC Quantitation of Triterpenes." Molecules, 23(7), 1813.[1][2] Retrieved from
-
Zhang, X., et al. (2015).[1] "Quantification of taraxasterol in rat plasma by LC/MS/MS: Application to a pharmacokinetic study." Biomedical Chromatography. Retrieved from [1][2]
Sources
Taraxasteryl acetate vs Lupeol acetate biological activity comparison
Executive Summary
Taraxasteryl Acetate (TA) and Lupeol Acetate (LA) are high-value pentacyclic triterpenoids derived from medicinal plants. While they share a lipophilic backbone and anti-inflammatory properties, their optimal applications differ significantly.
-
Lupeol Acetate is the superior choice for broad-spectrum oncology and anti-protozoal research. It has extensive validation in prostate and skin cancers, acting primarily through the Wnt/
-catenin and PI3K/Akt pathways. -
This compound is a specialized agent for acute inflammation and colorectal cancer involving the RNF31/p53 axis . Its unique ability to modulate Heat Shock Protein 72 (Hsp72) distinguishes it as a dual-regulator of cellular stress responses.
Part 1: Chemical Identity & Structural Basis
Both compounds belong to the triterpenoid class but possess distinct skeletal arrangements that influence their binding affinity and metabolic targets.
| Feature | This compound | Lupeol Acetate |
| Skeleton | Taraxastane (Ursane-related) | Lupane |
| IUPAC Name | (3$\beta | (3$\beta$)-Lup-20(29)-en-3-yl acetate |
| Key Structural Feature | Exocyclic double bond at C20-C30; E-ring methyl orientation differs from Lupane.[1] | Isopropenyl group at C19; Exocyclic double bond at C20-C29. |
| Primary Sources | Taraxacum officinale (Dandelion), Pluchea sagittalis, Helianthus. | Himatanthus drasticus, Ficus benjamina, Hemidesmus indicus. |
| Solubility | Lipophilic; practically insoluble in water.[2] Soluble in Chloroform, Ethyl Acetate. | Lipophilic; practically insoluble in water. Soluble in Benzene, Ethanol. |
| Bioavailability | Low (requires nano-formulation or lipid carriers). | Low (often enhanced via acetate esterification or nano-delivery). |
Structural Classification Diagram
Figure 1: Structural lineage of Lupeol and this compound distinguishing the Lupane vs. Taraxastane skeletons.
Part 2: Therapeutic Efficacy Comparison
Oncology & Apoptosis
Lupeol Acetate (Broad Spectrum):
Extensively studied in prostate, skin, and colorectal cancers. Its primary mechanism involves the inhibition of the Wnt/
This compound (Targeted Mechanism): Shows specific efficacy in colorectal cancer (CRC) via a unique mechanism: the RNF31/p53 axis . TA promotes the autophagic degradation of RNF31 (an E3 ubiquitin ligase), which normally destabilizes p53.[3] By degrading RNF31, TA restores p53 levels, suppressing tumor growth [9, 10]. It also targets EGFR signaling in non-small cell lung cancer (NSCLC) [15].
Inflammation & Immunomodulation
Lupeol Acetate (Chronic Inflammation):
Highly effective in Rheumatoid Arthritis (RA) models. It downregulates osteoclast differentiation (via RANKL blockade) and inhibits the production of TNF-
This compound (Acute Inflammation & Stress Response): Demonstrates potent activity in acute edema models (TPA-induced ear edema, Carrageenan-induced paw edema). A distinguishing feature is its dual modulation of Heat Shock Protein 72 (Hsp72) : it inhibits Hsp72 synthesis in stimulated neutrophils (reducing ROS/RNS) but stimulates it in unstimulated cells, suggesting a sophisticated cytoprotective role [10].
Antimicrobial/Antiprotozoal
Lupeol Acetate: Exhibits significant anti-trypanosomal activity (against Trypanosoma cruzi and Leishmania), making it a candidate for neglected tropical diseases. This compound is less characterized in this domain [7, 18].
Part 3: Mechanism of Action (MOA)
The following diagram contrasts the signaling pathways modulated by each compound.
Figure 2: Differential signaling pathways. Note TA's specific action on RNF31/p53 and LA's broad action on Wnt/PI3K.
Part 4: Comparative Data Summary
| Biological Activity | Metric | This compound | Lupeol Acetate |
| Anti-Inflammatory | Edema Inhibition | ID50: 0.3 mg/ear (TPA-induced mouse ear edema) [10, 13] | 39% inhibition at 10-50 mg/kg (Paw edema) [8, 12] |
| Anti-Cancer | IC50 (Breast/Colon) | ~27.86 µM (MDA-MB-231, 96h) [21] | ~30-45 µM (Various lines); 80 µM (MCF-7) [6, 17] |
| Anti-Protozoal | IC50 (Trypanosoma) | Not established | 15.82 µg/mL (Trypomastigote) [7] |
| Toxicity | Safety Profile | No toxicity observed up to 10 mg/kg (mice) [13] | No toxicity to normal cells at therapeutic doses [1] |
Part 5: Validated Experimental Protocols
Protocol A: Anti-Inflammatory Assay (TPA-Induced Ear Edema)
Best for validating this compound activity.
-
Preparation: Dissolve This compound in acetone/ethanol vehicle.
-
Induction: Apply 2.5 µg of TPA (12-O-tetradecanoylphorbol-13-acetate) topically to the inner surface of the right ear of Swiss albino mice.
-
Treatment: Apply the test compound (0.1 - 1.0 mg/ear) topically 30 minutes prior to TPA application.
-
Measurement: After 4-6 hours, sacrifice mice and remove 6mm diameter ear punches.
-
Quantification: Weigh ear punches. Calculate edema as the weight difference between the right (treated) and left (control) ear.
-
Validation: Compare inhibition percentage against Indomethacin (Standard).
Protocol B: In Vitro Cytotoxicity & Apoptosis (MTT + Flow Cytometry)
Best for validating Lupeol Acetate potency.
-
Cell Culture: Seed cancer cells (e.g., A549 or HCT116) in 96-well plates (
cells/well). -
Treatment: Treat with Lupeol Acetate (0, 10, 25, 50, 100 µM) for 24-72 hours.
-
MTT Assay: Add MTT reagent (5 mg/mL), incubate for 4h. Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.
-
Flow Cytometry (Apoptosis):
-
Harvest treated cells.[3]
-
Stain with Annexin V-FITC and Propidium Iodide (PI) .
-
Analyze via flow cytometer to distinguish Early Apoptosis (Annexin V+/PI-) from Late Apoptosis (Annexin V+/PI+).
-
-
Western Blot (Mechanistic Check): Lyse cells and probe for Bax (Pro-apoptotic) and Bcl-2 (Anti-apoptotic). Lupeol Acetate should increase the Bax/Bcl-2 ratio.
References
-
Lupeol Induced Apoptosis in Human Lung Cancer Cell Line: A Flow Cytometry Study. Research Journal of Pharmacy and Technology.Link
-
Signaling pathways and molecular mechanisms of lupeol in colorectal cancer. Biomedicine & Pharmacotherapy.Link
-
Mechanism of lupeol on the apoptotic pathway. ResearchGate.Link
-
In-depth analysis of lupeol: delving into the diverse pharmacological profile. Frontiers in Pharmacology.Link
-
A Review on Pharmacological Activities of Lupeol and its Triterpene Derivatives. Journal of Drug Delivery and Therapeutics.Link
-
An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol. Frontiers in Oncology.Link
-
Lupeol acetate | Anti-inflammatory Agent. MedChemExpress.Link
-
Lupeol - Pharmacology and Occurrences. Wikipedia.Link
-
This compound | Anti-inflammatory Agent. MedChemExpress.Link
-
Activity of this compound on inflammation and heat shock protein synthesis. Phytomedicine.Link
-
Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus. Journal of Inflammation.[4]Link
-
Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene. Cancer Letters.Link
-
The phytochemical and pharmacological profile of taraxasterol. Frontiers in Pharmacology.Link
-
Exploring the anti-cancer effect of taraxasterol using network pharmacology. TMR Pharmacology Research.Link
-
Taraxasterol exhibits dual biological effects on anti-aging and anti-cancer in lung cells. American Journal of Cancer Research.Link
-
Taraxasterol repairs UVB-induced skin barrier injury through MAPK/NF-κB signaling pathways. ResearchGate.Link
-
Activity of this compound on inflammation and heat shock protein synthesis (Comparison). ResearchGate.Link
-
Lupeol Acetate and α-Amyrin Terpenes Activity against Trypanosoma cruzi. Molecules.Link
-
Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury. Oxidative Medicine and Cellular Longevity.Link
-
Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol Acetates. Frontiers in Plant Science.Link
-
Therapeutic Effects of Taraxasterol on Triple-Negative Breast Cancer. Brieflands.Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Taraxasteryl Acetate
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of taraxasteryl acetate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and an understanding of the chemical nature of this compound.
Hazard Assessment and Regulatory Context
This compound, a triterpenoid found in various plants, is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. Its Safety Data Sheet (SDS) indicates no specific hazards for flammability, reactivity, or health under standard laboratory conditions[1]. However, it is designated as slightly hazardous to water, and as such, uncontrolled release into the environment must be avoided[1].
While the SDS suggests that small quantities may be disposed of with household waste, this is generally not an acceptable practice in a professional laboratory setting, which operates under stricter environmental, health, and safety (EHS) guidelines[1][2]. Laboratory waste must be managed in a way that assumes potential hazards and requires a more rigorous disposal pathway.
Key Chemical and Safety Data for this compound:
| Property | Value | Source |
| CAS Number | 6426-43-3 | [3][4] |
| Molecular Formula | C32H52O2 | [3][4][5] |
| Appearance | White powder | [3] |
| GHS Hazard Classification | Not classified | [1] |
| Aquatic Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water | [1] |
The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal from the laboratory.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
Detailed Disposal Protocols
Solid this compound Waste
This category includes pure, unadulterated this compound powder, as well as materials contaminated with the solid compound, such as weighing paper, gloves, and disposable labware.
Procedure:
-
Segregation: At the point of generation, separate solid this compound waste from other waste streams.
-
Container Selection: Place the waste into a designated, robust, and sealable container. A polyethylene bag or a labeled, wide-mouth plastic container is suitable. Ensure the container is compatible with the waste and will not react[2][6].
-
Labeling: Clearly label the container as "this compound Solid Waste"[2][6]. Include the date of initial waste accumulation.
-
Storage: Store the sealed container in a designated chemical waste accumulation area within the laboratory, away from general lab traffic[7].
-
Disposal: When the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Liquid Waste Containing this compound
This category includes solutions of this compound in organic solvents (e.g., for experimental use) and any rinsates from cleaning contaminated glassware.
Procedure:
-
Segregation: Collect liquid waste containing this compound in a dedicated waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. For instance, non-halogenated solvent waste is often collected separately from halogenated solvent waste[8].
-
Container Selection: Use a sealable, chemical-resistant container, such as a glass or polyethylene bottle, that is appropriate for the solvent used[6]. Leave approximately 10% of the container volume as headspace to allow for vapor expansion[7].
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in Ethanol"), and their approximate concentrations or percentages[2][6].
-
Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area, preferably within a secondary containment bin to mitigate spills[9].
-
Disposal: Follow your institution's procedures for the disposal of chemical waste. This will typically involve a scheduled pickup by your EHS department or a certified waste management company.
Contaminated Sharps
Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container. The full sharps container should then be managed as chemical waste.
Decontamination of Glassware
For reusable glassware, a triple rinse with a suitable solvent is recommended. The first rinsate should be collected and disposed of as liquid chemical waste[9]. Subsequent rinses with a cleaning solution can typically be disposed of down the drain, provided the concentration of this compound is negligible and the cleaning solution is compatible with your institution's wastewater discharge policies.
Spill Management
In the event of a spill of solid this compound, it should be mechanically picked up and placed in the solid waste container[1]. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed container for disposal as solid chemical waste.
Guiding Principles for Safe Disposal
-
Avoid Sewer Disposal: Never dispose of pure this compound or its concentrated solutions down the drain[2]. This is to prevent the introduction of the compound into aquatic environments.
-
Segregation is Key: Proper segregation of waste streams is crucial for safe and efficient disposal[8].
-
Label Everything: Clear and accurate labeling of waste containers is a regulatory requirement and essential for the safety of all personnel handling the waste[2][6].
-
Consult Your EHS Department: Your institution's Environmental Health and Safety department is the ultimate authority on chemical waste disposal procedures. Always adhere to their specific guidelines.
By adhering to these procedures, you can ensure that your handling of this compound is conducted with the highest standards of safety and environmental responsibility, building a culture of trust and scientific integrity within your laboratory.
References
-
BioCrick. (n.d.). Taraxasterol acetate | CAS:6426-43-3. Retrieved from [Link]
-
Inxight Drugs. (n.d.). TARAXASTEROL ACETATE. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]
-
Biopurify. (n.d.). CAS 6426-43-3 | this compound. Retrieved from [Link]
-
Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Taraxasterol acetate (FDB014604). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, August 4). The phytochemical and pharmacological profile of taraxasterol. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Activity of this compound on inflammation and heat shock protein synthesis | Request PDF. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Taraxasterol acetate | CAS:6426-43-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Taraxasterol acetate - PhyProof Reference Substances [phyproof.phytolab.com]
- 5. apexbt.com [apexbt.com]
- 6. jncasr.ac.in [jncasr.ac.in]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Taraxasteryl acetate
A Researcher's Guide to Safely Handling Taraxasteryl Acetate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our goal is to furnish you with practical, step-by-step guidance rooted in established safety protocols, enabling you to handle this compound with confidence and minimize exposure risks. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to prudent laboratory practices is paramount to ensure personal and environmental safety[1].
Hazard Assessment of this compound
This compound is a triterpenoid found in various plants and is utilized in research for its anti-inflammatory and potential antibacterial properties[2][3][4]. According to available safety data, the compound does not present significant immediate health risks.
Summary of Safety Information:
| Hazard Classification | Rating | Source |
| GHS Classification | Not Classified | [1] |
| NFPA Health Rating | 0 (No hazard) | [1] |
| NFPA Fire Rating | 0 (Will not burn) | [1] |
| NFPA Reactivity Rating | 0 (Stable) | [1] |
| Skin/Eye Irritation | Not expected to be an irritant | [1] |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA | [1] |
Despite its low hazard profile, it is crucial to treat this compound as a potentially bioactive substance and avoid direct contact. The toxicological properties of many research chemicals have not been exhaustively studied, and good laboratory practice dictates minimizing exposure[5].
Personal Protective Equipment (PPE) Protocol
The following PPE is recommended as a minimum standard when handling this compound in solid form or in solution.
Core PPE for All Handling Procedures
-
Eye Protection : Safety glasses with side shields or chemical splash goggles should be worn at all times to protect against accidental splashes or aerosol generation, especially when handling the powdered form or preparing solutions[6].
-
Hand Protection : Chemical-resistant gloves are mandatory. While the Safety Data Sheet (SDS) does not specify a particular glove material, nitrile gloves are a common and effective choice for handling non-volatile solids and many solvent solutions. It is crucial to inspect gloves for any tears or defects before use and to practice proper glove removal techniques to avoid skin contamination[1][7].
-
Protective Clothing : A standard laboratory coat should be worn to protect against spills and contamination of personal clothing.
-
Footwear : Closed-toe shoes must be worn in the laboratory to protect feet from spills and falling objects[6].
Enhanced PPE for Specific Tasks
| Task | Required PPE | Rationale |
| Weighing and Handling Solid Compound | Core PPE + N95 Respirator (optional) | The primary risk is the inhalation of fine particulates. While not required by the SDS, using a respirator when weighing can minimize inhalation exposure, especially for larger quantities. |
| Preparing Solutions | Core PPE | Protects against splashes of the solvent and the dissolved compound. If using a volatile solvent, work should be conducted in a chemical fume hood. |
| Administering to Cell Cultures or Animals | Core PPE | Prevents contamination of the experiment and protects the researcher from potential biological hazards and chemical exposure. |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound will ensure safety and experimental integrity.
Preparation and Weighing
-
Designate a Workspace : Before handling, designate a clean and uncluttered area, preferably within a chemical fume hood or on a bench with good ventilation.
-
Don PPE : Put on all required core PPE as described in Section 2.1.
-
Weighing the Compound :
-
Use a microbalance or analytical balance with a draft shield to minimize air currents and prevent the powder from becoming airborne.
-
Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat or directly into the receiving vessel.
-
Close the primary container immediately after use.
-
-
Cleaning Up : After weighing, carefully clean the balance and surrounding area with a damp cloth or towel to remove any residual powder. Dispose of the cleaning material as solid chemical waste.
Solution Preparation
-
Solvent Selection : this compound is typically dissolved in organic solvents like DMSO for stock solutions[3].
-
Dissolving the Compound :
-
In a chemical fume hood, add the appropriate volume of solvent to the vessel containing the weighed this compound.
-
Mix thoroughly by vortexing or sonicating until the solid is completely dissolved.
-
-
Storage : Store stock solutions at -20°C or -80°C as recommended by the supplier to maintain stability[3][8].
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Spill and Disposal Management
Even with careful handling, spills can occur. Being prepared is key to a safe and effective response.
Spill Cleanup
-
Small Powder Spills :
-
Gently cover the spill with a damp paper towel to avoid generating dust.
-
Wipe the area from the outside in.
-
Place the used paper towels in a sealed bag and dispose of it as solid chemical waste.
-
-
Solution Spills :
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the contaminated absorbent material into a suitable container.
-
Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of all contaminated materials as chemical waste.
-
Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility. While some sources suggest that small quantities can be disposed of as household waste, this is not recommended in a professional laboratory setting[1]. All waste generated from the handling of this compound should be treated as chemical waste.
-
Solid Waste :
-
This includes excess compound, contaminated weigh boats, gloves, and cleaning materials.
-
Collect in a clearly labeled, sealed container designated for solid chemical waste[9].
-
-
Liquid Waste :
-
Empty Containers :
-
Rinse the original container thoroughly with a suitable solvent. The first rinse should be collected as hazardous liquid waste[9].
-
After rinsing, the container can often be disposed of in the regular trash or recycled, depending on institutional policies.
-
Always adhere to your institution's specific hazardous waste disposal procedures.
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[1].
-
Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if symptoms occur[5].
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[1][5].
-
Ingestion : Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention[5].
This guide is intended to supplement, not replace, your institution's safety protocols and the information provided in the product's Safety Data Sheet. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- Taraxasterol Acetate - Safety D
- This compound | Anti-inflammory Agent. MedChemExpress.
- taraxasteryl acet
- This compound | C32H52O2 | CID 13889352. PubChem - NIH.
- CAS 6426-43-3 | Taraxasteryl acet
- This compound – N
- Taraxasterol acetate - PhytoLab phyproof® Reference Substances. PhytoLab.
- This compound (Standard) | Anti-inflammory Agent. MedChemExpress.
- Safety D
- SAFETY D
- Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements. UNH Extension.
- Material Safety Data Sheet of Taraxasterol. AbMole BioScience.
- Taraxasterol acetate | CAS:6426-43-3 | Triterpenoids. BioCrick.
- Chemical Waste Management Guide.
- Hazardous Waste Disposal Guide. Dartmouth College.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. CAS 6426-43-3 | this compound [phytopurify.com]
- 5. abmole.com [abmole.com]
- 6. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
- 7. fishersci.ca [fishersci.ca]
- 8. apexbt.com [apexbt.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
